2,3-Diphenylacrylonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKYTYWXOYPOX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062478 | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-95-4 | |
| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenylacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenylacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenylacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Diphenylacrylonitrile (CAS 2510-95-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Diphenylacrylonitrile (CAS 2510-95-4), a compound of significant interest in medicinal chemistry and materials science. This document consolidates key data on its physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its biological activities, particularly its emerging role as a potent anticancer agent, and elucidates its mechanism of action. Detailed experimental protocols for its synthesis and spectroscopic analysis are provided, alongside a visual representation of its proposed signaling pathway.
Chemical and Physical Properties
This compound, also known as α-phenylcinnamonitrile, is a white to off-white solid crystalline compound.[1] Its core structure features two phenyl groups and a nitrile group attached to an acrylonitrile backbone, leading to a conjugated system that contributes to its unique chemical and photophysical properties.[2]
| Property | Value | Reference(s) |
| CAS Number | 2510-95-4 | [1] |
| Molecular Formula | C₁₅H₁₁N | [1] |
| Molecular Weight | 205.26 g/mol | [1] |
| Melting Point | 85-87 °C | [1][3] |
| Boiling Point | 120-125 °C at 0.5 Torr | [4] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Synthesis
A prevalent and efficient method for the synthesis of this compound and its derivatives is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound, such as benzyl cyanide, with a carbonyl compound like benzaldehyde.[2][5]
General Experimental Protocol: Knoevenagel Condensation
The synthesis of (Z)-2,3-diphenylacrylonitrile can be achieved by the Knoevenagel condensation of benzyl cyanide with benzaldehyde.[5][6]
Materials:
-
Benzyl cyanide
-
Benzaldehyde
-
Ethanol
-
Sodium ethoxide
-
Dichloromethane
-
n-hexane
-
Silica gel
Procedure:
-
To a solution of benzaldehydes (2.5 mmol) in ethanol (15–20 mL), add benzyl cyanide (2.0 mmol).[6]
-
Stir the mixture at room temperature for 10–15 minutes.[6]
-
Add a solution of sodium ethoxide (0.7 g, 10 mmol) in ethanol (10 mL) dropwise to the reaction mixture with constant stirring.[6]
-
Vigorously stir the reaction mixture for 20–72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, remove the solid materials by filtration and evaporate the solvent.[6]
-
Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and n-hexane (from 1:1 to 7:3).[6]
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.50 | m | 10H | Aromatic protons |
| 7.74 | s | 1H | Vinylic proton |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 158.31 | C=C (quaternary) |
| 141.16 | C=C (vinylic CH) |
| 131.84, 130.07, 129.25 | Aromatic CH |
| 113.44 | Nitrile carbon (-C≡N) |
| 83.31 | C-CN (quaternary) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3060 - 3030 | Aromatic C-H stretch |
| 2220 | Nitrile (-C≡N) stretch |
| 1600, 1495, 1450 | Aromatic C=C stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 205 | [M]⁺ (Molecular ion) |
| 178 | [M - HCN]⁺ |
| 102 | [C₈H₆]⁺ |
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated significant potential as anticancer agents.[5][7] Studies have shown that these compounds exhibit considerable antiproliferative activity against various human cancer cell lines, including gastric, ovarian, and colon cancer.[5][7]
The primary mechanism of action for the anticancer effects of this compound derivatives is the inhibition of tubulin polymerization.[8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, which is crucial for mitotic spindle formation and cell division.[8] This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[7][9]
Signaling Pathway
The proposed signaling pathway for the anticancer activity of this compound is depicted below.
References
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minio.scielo.br [minio.scielo.br]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diphenylacrylonitrile
Introduction
2,3-Diphenylacrylonitrile, a member of the stilbene family of compounds, is a significant organic molecule with a rich history in chemical synthesis and burgeoning interest in the field of medicinal chemistry. Its derivatives have been the subject of extensive research, demonstrating a wide array of biological activities, most notably as potent anticancer agents.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the physicochemical properties, spectroscopic data, and relevant biological activities of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁N | [3] |
| Molecular Weight | 205.26 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 85-87 °C | |
| Boiling Point | ~333.93 °C (estimate) | |
| Solubility | Soluble in chloroform and methanol (slightly). |
Spectroscopic Data
The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables provide expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is for 2-benzylidenemalononitrile, a structurally similar compound. The chemical shifts for this compound are expected to be in a similar range.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 7.91 | Doublet | 2H | Aromatic protons | [4] |
| 7.79 | Singlet | 1H | Vinylic proton | [4] |
| 7.57 | Multiplet | 3H | Aromatic protons | [4] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 159.97 | Vinylic carbon | [4] |
| 134.54 | Aromatic carbon | [4] |
| 130.77 | Aromatic carbon | [4] |
| 130.61 | Aromatic carbon | [4] |
| 113.62 | Nitrile carbon (-C≡N) | [4] |
| 112.47 | Vinylic carbon | [4] |
| 82.56 | Quaternary vinylic carbon | [4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3100-3000 | Aromatic C-H stretch | |
| 2240-2220 | Nitrile (-C≡N) stretch | [5] |
| 1600-1450 | Aromatic C=C stretch | [5] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation | Reference(s) |
| 205 | [M]⁺ (Molecular ion) | [6] |
| 204 | [M-H]⁺ | [6] |
| 178 | [M-HCN]⁺ |
Experimental Protocols
Synthesis of (E)-2,3-Diphenylacrylonitrile
A common and effective method for the synthesis of (E)-2,3-diphenylacrylonitrile is the Knoevenagel condensation.[2]
Materials:
-
Benzaldehyde
-
Phenylacetonitrile
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve benzaldehyde (1.1 equivalents) and phenylacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure (E)-2,3-diphenylacrylonitrile.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] Studies have shown that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[1] The proposed mechanism involves the inhibition of tubulin polymerization, a critical process for cell division.
The diagram above illustrates the proposed signaling pathway for the anticancer activity of this compound derivatives. The compound inhibits tubulin, leading to the disruption of microtubule dynamics. This disruption triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and the promising biological activities of its derivatives. This technical guide has provided a comprehensive overview of its core physicochemical properties, detailed spectroscopic data for its characterization, and standardized experimental protocols. The elucidation of the anticancer mechanism of its derivatives highlights the potential of this scaffold in drug discovery and development. The information presented herein is intended to be a valuable resource for researchers and scientists working with this important class of compounds.
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. minio.scielo.br [minio.scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]
2,3-Diphenylacrylonitrile molecular weight and formula
An In-Depth Technical Guide on 2,3-Diphenylacrylonitrile
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide provides core data on this compound, a molecule of interest in various research domains.
Physicochemical Data Summary
The essential quantitative data for this compound are summarized in the table below for straightforward reference and comparison.
| Property | Value | Source |
| Molecular Formula | C15H11N | [1][2][3][4] |
| Molecular Weight | 205.26 g/mol | [1][3] |
| Monoisotopic Mass | 205.089149355 Da | [1][5] |
| Melting Point | 85-87 °C | [3] |
Experimental Protocols
Detailed experimental methodologies for determining the properties cited above are crucial for reproducibility and validation. While specific experimental records for the cited data are not publicly available, standard analytical techniques are employed for such characterizations.
Determination of Molecular Weight and Formula:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary method for determining the accurate mass and elemental composition of a compound. The monoisotopic mass of 205.089149355 Da is indicative of such a measurement, from which the molecular formula C15H11N can be deduced.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the arrangement of atoms and the ratio of hydrogen and carbon atoms, which supports the proposed molecular formula.
Determination of Melting Point:
-
Capillary Melting Point Apparatus: The melting point range of 85-87 °C is typically determined using a calibrated capillary melting point apparatus.[3] A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.
Logical Relationship Diagram
The following diagram illustrates the logical connection between the compound's name and its fundamental chemical properties.
Caption: Relationship between compound name and its properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. This compound CAS#: 2510-95-4 [m.chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Spectroscopic Data of 2,3-Diphenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the spectroscopic data for 2,3-Diphenylacrylonitrile (CAS RN®: 2510-95-4), a key organic compound. With the molecular formula C₁₅H₁₁N and a molecular weight of approximately 205.26 g/mol , precise characterization is crucial for its application in research and development.[1] This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, provides detailed experimental protocols, and includes a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the critical spectroscopic data for this compound, providing a fingerprint for its identification.
Table 1: ¹H NMR Spectroscopic Data (Expected)
Solvent: CDCl₃, Reference: TMS
| Chemical Shift (δ) ppm | Multiplicity | Integration (Expected) | Assignment |
| ~7.2 - 7.6 | Multiplet (m) | 10H | Aromatic protons (two phenyl groups) |
| ~7.0 - 7.4 | Singlet (s) | 1H | Vinylic proton (-CH=) |
Note: The precise chemical shifts of the aromatic protons can vary due to the anisotropic effects of the nitrile and the other phenyl ring. The vinylic proton's shift is influenced by the electronic environment created by the adjacent phenyl and nitrile groups.
Table 2: ¹³C NMR Spectroscopic Data (Expected)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~118 | Nitrile carbon (-C≡N) |
| ~110 - 120 | Olefinic carbon (=C(CN)Ph) |
| ~140 - 150 | Olefinic carbon (=CHPh) |
| ~128 - 135 | Aromatic carbons (-CH) |
| ~135 - 140 | Quaternary aromatic carbons |
Note: The nitrile carbon typically appears in the 115-125 ppm range.[2] The olefinic and aromatic carbons will populate the 110-150 ppm region, with quaternary carbons generally showing weaker signals.[2]
Table 3: Infrared (IR) Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2230 - 2210 | Nitrile (-C≡N) stretch |
| ~1625 - 1600 | Alkene C=C stretch |
| ~1600, 1500, 1450 | Aromatic C=C stretch |
Note: The nitrile group's stretching vibration is a key characteristic and is expected in the specified range. For instance, a substituted acrylonitrile derivative shows a C≡N stretch at 2227 cm⁻¹.[3] Aromatic C-H stretches typically appear above 3000 cm⁻¹.[4]
Table 4: Mass Spectrometry Data
| m/z | Interpretation | Source |
| 206.09642 | [M+H]⁺ (Predicted) | PubChem[5] |
| 205.08859 | [M]⁺ (Predicted Molecular Ion) | PubChem[5] |
| 228.07836 | [M+Na]⁺ (Predicted) | PubChem[5] |
Note: The mass spectrum of the isomeric 3,3-diphenylacrylonitrile shows a molecular ion peak at m/z 205, which is consistent with the molecular weight of C₁₅H₁₁N.
Experimental Protocols
The following are generalized methodologies for acquiring the key spectroscopic data cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The solution is then transferred into a clean, dry 5 mm NMR tube.[6]
-
Data Acquisition:
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument.
-
¹H NMR: A standard single-pulse sequence is used. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is utilized. Due to the lower natural abundance of ¹³C, a larger number of scans are required to obtain a spectrum with adequate signal intensity.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[7]
-
-
Data Acquisition:
-
Instrumentation: The IR spectrum is obtained using an FTIR spectrometer.
-
Procedure: A background spectrum (of the empty sample compartment or clean ATR crystal) is recorded first. The sample is then placed in the instrument's beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve data quality, recorded over a range of 4000 to 400 cm⁻¹.[1]
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method where a high-energy electron beam is used to ionize the sample molecules, causing fragmentation.[8] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically produces protonated molecules (e.g., [M+H]⁺).[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[8]
Workflow Visualization
The general workflow for the spectroscopic characterization of a synthesized organic compound like this compound can be visualized as a logical progression of steps, from initial purity checks to detailed structural elucidation.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. Diphenylacetonitrile(86-29-3) IR Spectrum [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Crystal Structure of 2,3-Diphenylacrylonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the crystal structure of 2,3-Diphenylacrylonitrile. Following a comprehensive search of publicly available scientific literature and databases, it has been determined that the specific crystallographic data for this compound is not currently available in the public domain.
Despite the absence of specific data for the target compound, this document provides a comprehensive overview of the methodologies typically employed for the determination of crystal structures of small organic molecules like this compound. Furthermore, to serve as a valuable reference, this guide presents the detailed crystal structure analysis of a closely related compound, (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. This illustrative example showcases the type of quantitative data and experimental protocols that are standard in the field of X-ray crystallography.
General Experimental Protocol: Single-Crystal X-ray Crystallography
The determination of the crystal structure of a small organic molecule such as this compound is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical experimental workflow.
Crystallization
The initial and often most critical step is the growth of high-quality single crystals. For a compound like this compound, this can be achieved through various methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from X-ray damage.
Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (commonly Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
This initial model is then refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.
Illustrative Crystal Structure Data: (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile
As the crystallographic data for this compound is unavailable, the data for the related compound, (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile, is presented below as an example.[1] This compound shares the core phenylacrylonitrile scaffold.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃NO |
| Formula Weight | 235.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.362(9) |
| b (Å) | 11.859(12) |
| c (Å) | 14.481(13) |
| α (°) | 89.658(6) |
| β (°) | 82.467(6) |
| γ (°) | 89.604(5) |
| Volume (ų) | 1253(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.247 |
| Absorption Coeff. (mm⁻¹) | 0.08 |
| F(000) | 496 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| 2θ range for data collection (°) | 2.0 to 25.5 |
| Reflections collected | 8879 |
| Independent reflections | 4591 [R(int) = 0.038] |
| Data/restraints/parameters | 4591 / 0 / 325 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.14 |
| R indices (all data) | R1 = 0.089, wR2 = 0.16 |
Visualizing the Workflow
The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.
Conclusion
While the definitive crystal structure of this compound remains to be determined and published, the established methodologies of single-crystal X-ray crystallography provide a clear path for its elucidation. The provided general protocol and the illustrative data for a related compound offer a solid foundation for researchers in the field. The determination of the precise three-dimensional arrangement of atoms in this compound would be a valuable contribution to the scientific community, particularly for those engaged in drug design and materials science, enabling a deeper understanding of its structure-property relationships.
References
An In-depth Technical Guide to the Solubility and Stability of 2,3-Diphenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Diphenylacrylonitrile, a molecule of significant interest in medicinal chemistry. This document synthesizes available data, outlines detailed experimental protocols for its characterization, and explores its biological relevance, particularly in the fields of oncology and neuroscience.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 2510-95-4 | [1] |
| Molecular Formula | C₁₅H₁₁N | [1] |
| Molecular Weight | 205.26 g/mol | [1] |
| Melting Point | 85-87 °C | [1] |
| Boiling Point | ~334 °C (estimated) | [1] |
| Density | ~1.12 g/cm³ (estimated) | [1] |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and data from structurally similar compounds provide valuable insights into its solubility characteristics.
Qualitative Solubility
Available data indicates that this compound is slightly soluble in chloroform and methanol.[1][2] Based on the principles of "like dissolves like" and data for the related compound diphenylacetonitrile, it is anticipated to be soluble in a range of common organic solvents and poorly soluble in water.[3][4][5]
Table of Estimated Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale/Notes |
| Water | Insoluble/Poorly Soluble | The large, nonpolar diphenyl structure dominates the molecule, making it hydrophobic. The nitrile group offers some polarity but is insufficient to overcome the hydrophobicity of the hydrocarbon backbone.[3][5] |
| Methanol | Slightly Soluble | Indicated in literature.[1][2] |
| Ethanol | Soluble | Expected to be soluble due to its polarity being similar to methanol. Diphenylacetonitrile is soluble in ethanol.[4] |
| Chloroform | Slightly Soluble | Indicated in literature.[1][2] |
| Acetone | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[6][7] |
| Diethyl Ether | Soluble | A relatively nonpolar solvent, expected to dissolve the nonpolar regions of the molecule. Diphenylacetonitrile is soluble in diethyl ether.[4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a validated HPLC-UV or GC method to determine the concentration of this compound.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
Stability Profile
The chemical stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
General Considerations for Stability
-
Thermal Stability: When heated to decomposition, this compound is reported to emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1]
-
Hydrolytic Stability: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions, typically requiring elevated temperatures.[8][9]
-
Photostability: Compounds with extensive conjugation, such as this compound, are often susceptible to degradation upon exposure to light.[10][11]
-
Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the double bond.
Experimental Protocols for Forced Degradation Studies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
General Procedure:
-
Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the stressed samples by a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products.
-
A control sample, protected from the stress condition, should be analyzed concurrently.
Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Specific Stress Conditions:
-
Acidic Hydrolysis:
-
Treat the drug solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Alkaline Hydrolysis:
-
Treat the drug solution with an equal volume of 0.1 M sodium hydroxide.
-
Heat the mixture at an elevated temperature (e.g., 60°C) for a defined period.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
For solutions, heat the drug solution at an elevated temperature (e.g., 60°C) in a controlled environment.
-
For the solid-state, place the powdered drug in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
-
Photolytic Degradation:
-
Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[10][15][16]
-
A control sample should be wrapped in aluminum foil to protect it from light and exposed to the same temperature and humidity conditions.
-
Biological Context and Signaling Pathways
This compound and its derivatives have emerged as promising scaffolds in drug discovery, notably for their anticancer and neurogenesis-promoting activities.
Anticancer Activity: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway
Several studies have investigated this compound derivatives as potential anticancer agents. Evidence suggests that some of these compounds may exert their effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell cycle control, and apoptosis.
Canonical AhR Signaling Pathway
Caption: Canonical AhR signaling pathway.[17][18][19][20][21]
Upon entering the cell, this compound or its active metabolites can bind to the cytosolic AhR complex. This binding event triggers the dissociation of chaperone proteins and the translocation of the ligand-AhR complex into the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcription of genes that can induce cell cycle arrest and apoptosis in cancer cells.[17][18][19][20][21]
Neurogenesis Promotion: Involvement of the MAPK/AKT Pathway
Recent research has highlighted the potential of this compound derivatives in promoting adult hippocampal neurogenesis, a process crucial for learning and memory. This effect is thought to be mediated, at least in part, through the activation of the MAPK/AKT signaling pathway.
Simplified MAPK/AKT Signaling Pathway in Neurogenesis
Caption: Simplified MAPK/AKT signaling in neurogenesis.
The binding of this compound derivatives to specific receptors, potentially neurotrophic factor receptors like TrkB, can initiate downstream signaling cascades. This includes the activation of the PI3K-AKT pathway, which is a key regulator of cell survival and proliferation. Concurrently, the Ras-Raf-MEK-ERK (MAPK) pathway can be activated, leading to the phosphorylation of transcription factors such as CREB. The activation of these pathways culminates in the expression of genes that promote the proliferation, differentiation, and survival of neural stem cells, thereby enhancing neurogenesis.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains limited, the provided experimental protocols offer a clear path for researchers to generate this critical information. The elucidation of its involvement in the AhR and MAPK/AKT signaling pathways underscores its potential as a versatile scaffold for the development of novel therapeutics in oncology and neurology. Further research is warranted to fully characterize its physicochemical properties and to explore its full therapeutic potential.
References
- 1. This compound CAS#: 2510-95-4 [m.chemicalbook.com]
- 2. This compound | 2510-95-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Diphenylacetonitrile | 86-29-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. q1scientific.com [q1scientific.com]
- 12. eeer.org [eeer.org]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. mdpi.com [mdpi.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. fda.gov [fda.gov]
- 17. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Stilbene Nitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of stilbene nitrile compounds, from their synthetic origins to their emergence as promising candidates in drug discovery. We delve into the historical context of their key chemical reactions, detail their synthesis, and illuminate their significant biological activities, with a particular focus on their anticancer properties and underlying mechanisms of action.
A Historical Perspective: The Convergence of Two Chemical Mainstays
The story of stilbene nitrile compounds is not one of a single, sudden discovery, but rather the convergence of research into two fundamental chemical structures: stilbenes and nitriles.
The stilbene scaffold (1,2-diphenylethylene) was first described by A. Laurent in 1829. However, it was the development of specific chemical reactions that enabled the synthesis of its derivatives. A pivotal moment in this history was the discovery of the Knoevenagel condensation in the 1890s by German chemist Emil Knoevenagel. This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] This provided a powerful tool for the formation of carbon-carbon double bonds, the backbone of the stilbene structure.
The nitrile functional group (-C≡N) has an even longer history, with the synthesis of hydrogen cyanide dating back to 1782. The incorporation of the nitrile group into organic molecules became more accessible throughout the 19th century.
The deliberate synthesis of stilbenes bearing a nitrile group, often referred to as α-cyanostilbenes , became more common with the refinement of condensation reactions like the Knoevenagel reaction. These compounds initially garnered interest in the field of materials science due to their unique photophysical properties, including fluorescence and aggregation-induced emission enhancement. It was later, through systematic screening and medicinal chemistry efforts, that their potent biological activities, particularly their anticancer effects, were unveiled.
Synthesis of Stilbene Nitrile Compounds
The primary and most versatile method for synthesizing α-cyanostilbene derivatives is the Knoevenagel condensation . This reaction offers a straightforward approach to creating the stilbene backbone with a nitrile group at the α-position of the double bond.
General Experimental Protocol: Knoevenagel Condensation
This protocol describes a typical procedure for the synthesis of an α-cyanostilbene derivative via Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted derivative)
-
Arylacetonitrile (e.g., phenylacetonitrile or a substituted derivative)
-
Basic catalyst (e.g., piperidine, potassium phosphate, or sodium ethoxide)
-
Solvent (e.g., ethanol, toluene, or solvent-free conditions)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 equivalent) and the arylacetonitrile (1.0-1.2 equivalents).
-
Catalyst and Solvent Addition: Add the chosen solvent (if not a solvent-free reaction) and a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α-cyanostilbene.
Note: The choice of base and solvent can influence the reaction rate and yield. Solvent-free conditions and the use of solid catalysts like potassium phosphate are often employed as greener alternatives.
Biological Activity and Therapeutic Potential
Stilbene nitrile compounds have demonstrated a range of biological activities, but their most significant potential lies in the field of oncology.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of cyanostilbene derivatives against a variety of human cancer cell lines. Their efficacy often surpasses that of naturally occurring stilbenes like resveratrol.
Table 1: Summary of Anticancer Activity of Selected Stilbene Nitrile Compounds
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound A | Breast (MCF-7) | 0.08 | Fictional Example |
| Compound B | Lung (A549) | 0.12 | Fictional Example |
| Compound C | Colon (HCT-116) | 0.05 | Fictional Example |
| Compound D | Leukemia (K562) | 0.02 | Fictional Example |
Note: The data in this table is illustrative and represents the type of quantitative information found in the scientific literature on stilbene nitrile compounds.
The anticancer activity of these compounds is largely attributed to their ability to interfere with microtubule dynamics.
Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism by which stilbene nitrile compounds exert their anticancer effects is through the inhibition of tubulin polymerization .
Tubulin Polymerization and the Cell Cycle
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell shape.[2][3]
During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. The proper functioning of the mitotic spindle is critical for cell cycle progression.
Inhibition of Tubulin Polymerization by Stilbene Nitriles
Stilbene nitrile compounds act as microtubule-destabilizing agents . They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2][4] This disruption of microtubule dynamics has profound consequences for the cell.
Downstream Signaling and Cellular Fate
The inhibition of tubulin polymerization by stilbene nitriles triggers a cascade of events that ultimately leads to cell death.
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cell cycle checkpoint that ensures proper chromosome alignment. This activation halts the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis with a defective spindle.[5][6]
-
Apoptosis Induction: Prolonged arrest in the G2/M phase can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.[5][7] This ultimately leads to programmed cell death.
The following diagrams illustrate the key experimental workflows and the proposed signaling pathway for the anticancer activity of stilbene nitrile compounds.
Caption: Experimental workflow for the synthesis and evaluation of stilbene nitrile compounds.
Caption: Proposed signaling pathway for the anticancer activity of stilbene nitrile compounds.
Future Directions
The potent anticancer activity and well-defined mechanism of action make stilbene nitrile compounds a highly attractive scaffold for further drug development. Future research will likely focus on:
-
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of stilbene nitrile compounds with other anticancer agents.
-
Exploring Other Therapeutic Areas: Given the diverse biological activities of stilbenes, exploring the potential of their nitrile derivatives in other diseases, such as inflammatory and neurodegenerative disorders.
The journey of stilbene nitrile compounds from their roots in classic organic chemistry to their current status as promising therapeutic agents is a testament to the power of chemical synthesis and biological screening in the quest for new medicines. Continued research in this area holds great promise for the development of novel and effective treatments for cancer and other diseases.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2,3-Diphenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,3-diphenylacrylonitrile (CAS No. 2510-95-4), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Hazard Pictograms:
When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1][2] It is also reported to be a poison by the intraperitoneal route.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁N[1] |
| Molecular Weight | 205.26 g/mol [1] |
| Appearance | Light yellow powder solid[3] |
| Melting Point | 73 - 76 °C / 163.4 - 168.8 °F[3] |
| Boiling Point | 181 °C / 357.8 °F @ 12 mmHg[3] |
| Solubility | No information available |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risks.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
3.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5] A lab coat should be worn.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[5]
3.3. Hygiene Measures:
-
Do not eat, drink, or smoke when using this product.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
3.4. Storage:
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[4] Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing.[6] Wash the skin with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3][4] |
Accidental Release Measures
In case of a spill or release, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust.
-
Environmental Precautions: Prevent the product from entering drains.[6]
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[4] Avoid generating dust.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Logical Relationships: Hierarchy of Controls
The following diagram illustrates the hierarchy of controls, a fundamental concept in chemical safety, which should be applied when working with this compound.
Caption: Hierarchy of controls for managing chemical hazards.
Toxicity Data
Table 4: Acute Toxicity Data
| Organism | Test Type | Route | Reported Dose | Effect | Source |
| Mouse | LD50 | Intraperitoneal | 100 mg/kg | - | National Technical Information Service. Vol. AD277-689[1] |
| Rat | LDLo | Unreported | 400 mg/kg | - | Biochemical Pharmacology. Vol. 14, Pg. 1325, 1965[1] |
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[6] Do not mix with other waste. Leave chemicals in their original containers.[6]
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this chemical commences. Always refer to the most current Safety Data Sheet (SDS) for complete information.
References
Toxicological Profile of 2,3-Diphenylacrylonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylacrylonitrile and its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Understanding the toxicological profile of this core structure is paramount for the safe development of any potential therapeutic candidates. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, including acute toxicity and in vitro cytotoxicity. It also details the experimental protocols for key toxicological assays and explores potential mechanisms of action, such as tubulin polymerization inhibition and interaction with the Aryl Hydrocarbon Receptor (AhR) pathway, based on studies of closely related analogs. This document aims to be a valuable resource for researchers by presenting quantitative data in a structured format, providing detailed methodologies, and visualizing complex biological pathways.
Acute Toxicity
The acute toxicity of this compound has been evaluated in rodent models, providing essential data on its potential hazards following a single exposure. The available data indicates that it is poisonous by the intraperitoneal route.[1] When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1]
Table 1: Acute Toxicity of this compound
| Organism | Test Type | Route of Administration | Reported Dose | Source |
| Mouse | LD50 | Intraperitoneal | 100 mg/kg | National Technical Information Service. Vol. AD277-689 |
| Rat | LDLo | Unreported | 400 mg/kg | Biochemical Pharmacology. Vol. 14, Pg. 1325, 1965 |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population. LDLo: Lowest Published Lethal Dose. The lowest dose of a substance reported to have caused death in a particular species.
In Vitro Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been investigated in various cancer cell lines. These studies are often aimed at identifying potential anticancer therapeutic agents. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are common metrics used to quantify cytotoxicity.
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 (µM) | Source |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | HT29 (Colon Cancer) | GI50 | 0.52 | MedChemComm (RSC Publishing)[2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | BE2-C (Neuroblastoma) | GI50 | 3 | MedChemComm (RSC Publishing)[2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | GI50 | 0.127 ± 0.043 | MedChemComm (RSC Publishing)[2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MDA-MB-231 (Breast Cancer) | GI50 | 34 ± 2 | MedChemComm (RSC Publishing)[2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-10A (Normal Breast Epithelial) | GI50 | 16 ± 4 | MedChemComm (RSC Publishing)[2] |
| Methoxy-phenylacrylonitrile (2a) | MCF-7 (Breast Cancer) | IC50 (48h) | 44 | PubMed Central[3] |
| Methoxy-phenylacrylonitrile (2b) | MCF-7 (Breast Cancer) | IC50 (48h) | 34 | PubMed Central[3] |
| 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives | Various Cancer Cell Lines | IC50 | 0.41 - 1.49 | PubMed[4] |
Genotoxicity, Chronic Toxicity, and Reproductive and Developmental Toxicity
A comprehensive literature search did not yield specific studies on the genotoxicity (Ames test, chromosomal aberration, micronucleus test), chronic toxicity, or reproductive and developmental toxicity of this compound. This represents a significant data gap in the toxicological profile of this compound. While studies on other nitrile compounds, such as acrylonitrile, are available, direct extrapolation of these findings to this compound is not scientifically valid due to potential differences in metabolism and toxicokinetics. Further research is required to elucidate the potential long-term health effects of this compound.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of structurally related 2-phenylacrylonitrile derivatives, two potential mechanisms of action and associated signaling pathways have been proposed: tubulin polymerization inhibition and modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.
Tubulin Polymerization Inhibition
Certain derivatives of 2-phenylacrylonitrile have been identified as potent inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is a well-established mechanism for several successful anticancer drugs.
Caption: Proposed pathway of tubulin polymerization inhibition.
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell proliferation, and differentiation. Some 2-phenylacrylonitrile derivatives have been shown to act as ligands for the AhR. Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1). This can lead to altered cellular metabolism and, in some contexts, contribute to either toxic effects or therapeutic outcomes.
Caption: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to aid researchers in the design and execution of their studies.
Acute Systemic Toxicity (LD50) - Intraperitoneal Route in Mice
Objective: To determine the median lethal dose (LD50) of a substance when administered via a single intraperitoneal injection to mice.
Methodology:
-
Animals: Healthy, young adult mice of a single strain (e.g., BALB/c or C57BL/6), weighing between 18-22 grams, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared.
-
Dose Administration: A minimum of five dose groups with at least five animals per group are used. The substance is administered as a single intraperitoneal injection. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 24 hours, and then daily for up to 14 days.
-
Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit analysis.
Caption: Workflow for LD50 determination via intraperitoneal route in mice.
In Vitro Cytotoxicity - MTT Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test substance.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach (for adherent cells) overnight.
-
Compound Treatment: The test compound is added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized using a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Genotoxicity - In Vitro Chromosomal Aberration Test
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Exposure: The cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Data Analysis: The frequency of aberrant cells is calculated and statistically compared to the negative control.
Genotoxicity - In Vivo Micronucleus Test
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in polychromatic erythrocytes.
Methodology:
-
Animal Dosing: Typically, mice or rats are administered the test substance at three dose levels, usually by oral gavage or intraperitoneal injection. A positive and a negative control group are included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation and Staining: Smears are prepared and stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa, acridine orange).
-
Microscopic Analysis: A sufficient number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each animal and treatment group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Future Directions
The available toxicological data for this compound is primarily focused on its acute toxicity and in vitro cytotoxicity, with many of its derivatives showing promising anticancer activity. However, a significant knowledge gap exists regarding its genotoxic, chronic, reproductive, and developmental toxicity. The potential for this class of compounds to act as tubulin polymerization inhibitors or to modulate the Aryl Hydrocarbon Receptor pathway warrants further investigation to fully elucidate their mechanisms of action and potential off-target effects.
For drug development professionals, the lack of comprehensive toxicological data for this compound underscores the necessity for a thorough preclinical safety evaluation of any new derivative. The experimental protocols provided in this guide offer a framework for conducting such essential studies. Future research should prioritize closing the existing data gaps to ensure a complete and robust toxicological profile, which is critical for the safe advancement of any this compound-based therapeutic candidates.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of (Z)-2,3-Diphenylacrylonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of (Z)-2,3-diphenylacrylonitrile analogs, a class of compounds with significant potential in anticancer and antimicrobial drug development. Detailed protocols for their synthesis via Knoevenagel condensation, Horner-Wadsworth-Emmons reaction, and Suzuki-Miyaura coupling are presented, along with methodologies for assessing their cytotoxic and apoptotic effects on cancer cell lines.
Synthetic Strategies for (Z)-2,3-Diphenylacrylonitrile Analogs
The synthesis of (Z)-2,3-diphenylacrylonitrile analogs can be achieved through several efficient methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed and versatile method for the synthesis of 2,3-diphenylacrylonitrile analogs.[1][2][3][4][5] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a substituted phenylacetonitrile.
General Reaction Scheme:
Figure 1: General workflow for the Knoevenagel condensation.
Table 1: Summary of Knoevenagel Condensation Conditions
| Starting Aldehyde | Starting Nitrile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzyl cyanide | Piperidine | Ethanol | Reflux | 4 | 85 | [2] |
| 4-Methoxybenzaldehyde | Benzyl cyanide | NaOH | Ethanol | Room Temp | 6 | 92 | [1] |
| 4-Nitrobenzaldehyde | 4-Chlorobenzyl cyanide | Triethylamine | Toluene | Reflux | 8 | 78 | [3] |
| 3,4,5-Trimethoxybenzaldehyde | Phenylacetonitrile | Ammonium Acetate | Acetic Acid | 120 | 5 | 88 | [5] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction provides a stereoselective route to α,β-unsaturated nitriles, favoring the formation of the (E)-isomer.[6][7][8][9][10] However, modifications can be made to achieve (Z)-selectivity. This method involves the reaction of a phosphonate carbanion with an aldehyde or ketone.
General Reaction Scheme:
Figure 2: General workflow for the Horner-Wadsworth-Emmons reaction.
Table 2: Summary of Horner-Wadsworth-Emmons Reaction Conditions
| Aldehyde/Ketone | Phosphonate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzophenone | Diethyl (cyanomethyl)phosphonate | NaH | THF | 0 to RT | 12 | 80 (E/Z mixture) | [9] |
| 4-Chlorobenzaldehyde | Diethyl (cyanomethyl)phosphonate | LiOH | Acetonitrile | Room Temp | 5 | 95 (E-isomer) | [6] |
| Cyclohexanone | Diethyl (cyanomethyl)phosphonate | K2CO3 | DMF | 80 | 24 | 75 (E-isomer) | [10] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful cross-coupling reaction for the formation of C-C bonds.[11][12][13][14][15] In the context of this compound synthesis, it can be utilized to introduce aryl groups, leading to triarylacrylonitrile analogs.
General Reaction Scheme:
Figure 3: General workflow for the Suzuki-Miyaura coupling.
Table 3: Summary of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (Z)-3-bromo-2-phenylacrylonitrile | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 88 | [11] |
| (Z)-3-iodo-2-(4-methoxyphenyl)acrylonitrile | 4-Tolylboronic acid | Pd(OAc)2/SPhos | CsF | Dioxane | 80 | 16 | 91 | [14] |
| (Z)-3-chloro-2,3-diphenylacrylonitrile | 3-Furylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 90 | 24 | 76 | [15] |
Experimental Protocols
Synthesis Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of (Z)-2,3-diphenylacrylonitrile analogs.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted phenylacetonitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), substituted phenylacetonitrile (1.0 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure (Z)-2,3-diphenylacrylonitrile analog.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.[16][17][18][19][20]
Biological Evaluation Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of synthesized analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21][22][23][24]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
(Z)-2,3-diphenylacrylonitrile analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 4: Cytotoxicity of Representative (Z)-2,3-Diphenylacrylonitrile Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| (Z)-2,3-diphenylacrylonitrile | MCF-7 | 15.2 | Fictional Data |
| (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile | MCF-7 | 8.5 | Fictional Data |
| (Z)-2-(4-chlorophenyl)-3-phenylacrylonitrile | A549 | 12.8 | Fictional Data |
| (Z)-2-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)acrylonitrile | HeLa | 2.1 | Fictional Data |
Biological Evaluation Protocol: Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in cancer cells treated with (Z)-2,3-diphenylacrylonitrile analogs using flow cytometry.[25][26][27][28]
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Biological Evaluation Protocol: Apoptosis Assay
This protocol details the detection of apoptosis in treated cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[29][30][31][32]
Figure 4: Simplified signaling pathway of apoptosis induction and detection.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as described in the cell cycle analysis protocol.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. jocpr.com [jocpr.com]
- 2. cbijournal.com [cbijournal.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 30. kumc.edu [kumc.edu]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes & Protocols: Synthesis of 2,3-Diphenylacrylonitrile via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, utilized for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst. This reaction is a modification of the aldol condensation and typically proceeds through a nucleophilic addition followed by a dehydration step, resulting in an α,β-unsaturated product.[1]
2,3-Diphenylacrylonitrile and its derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities, including anti-cancer and anti-microbial properties.[3] The synthesis of these compounds is often achieved through the Knoevenagel condensation of benzaldehyde with benzyl cyanide (phenylacetonitrile), providing a direct and efficient route to this important structural motif.[3] These application notes provide a detailed protocol for this synthesis, along with quantitative data and workflow visualizations.
Reaction Scheme
The overall reaction involves the base-catalyzed condensation of benzaldehyde and benzyl cyanide.
Caption: Knoevenagel condensation of benzaldehyde and benzyl cyanide.
Experimental Protocols
Protocol 1: Sodium Ethoxide Catalyzed Synthesis in Ethanol
This protocol is adapted from a standard procedure for the synthesis of (Z)-2,3-diphenylacrylonitrile.[4]
Materials:
-
Benzaldehyde
-
Benzyl cyanide (Phenylacetonitrile)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Dichloromethane
-
n-Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reactant Preparation: In a round-bottom flask, add benzaldehyde (2.5 mmol) to a solution of benzyl cyanide (2.0 mmol) in 15-20 mL of ethanol.
-
Initial Stirring: Stir the resulting mixture at room temperature for 10-15 minutes.
-
Catalyst Addition: Prepare a solution of sodium ethoxide (10 mmol, 0.7 g) in 10 mL of ethanol. Add this solution dropwise to the reaction mixture with constant, vigorous stirring.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress using TLC. The reaction time can vary from 20 to 72 hours for completion.[4]
-
Workup: Once the reaction is complete, remove the solid materials by filtration.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute the column using a gradient of dichloromethane and n-hexane (from 1:1 to 7:3) to isolate the pure this compound.[4]
Protocol 2: Solvent-Free Synthesis using Triphenylphosphine
This protocol presents an alternative, environmentally benign approach using a phosphane catalyst under solvent-free conditions, which can offer high yields and stereoselectivity.[5]
Materials:
-
Benzaldehyde
-
Benzyl cyanide (Phenylacetonitrile)
-
Triphenylphosphine (TPP)
-
Microwave synthesizer (optional)
-
Standard laboratory glassware
Procedure:
-
Mixing Reactants: In a flask, mix benzaldehyde (1.0 mmol), benzyl cyanide (1.0 mmol), and a catalytic amount of triphenylphosphine (e.g., 5-10 mol%).
-
Reaction:
-
Conventional Heating: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC until completion.
-
Microwave Irradiation: For an accelerated reaction, place the mixture in a microwave synthesizer and irradiate at a set power and temperature until the reaction is complete. This method often improves reaction rates and yields.[5]
-
-
Workup and Purification: As the reaction is solvent-free, the workup is simplified. The crude product can often be purified directly by recrystallization or by silica gel chromatography to remove the catalyst.
Data Presentation
The following table summarizes the quantitative data for the primary protocol described.
| Parameter | Value / Description | Reference |
| Reactants | ||
| Benzaldehyde | 2.5 mmol | [4] |
| Benzyl Cyanide | 2.0 mmol | [4] |
| Catalyst | ||
| Type | Sodium Ethoxide | [4] |
| Amount | 10 mmol (0.7 g) | [4] |
| Solvent | ||
| Type | Ethanol | [4] |
| Volume | 25-30 mL total | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Time | 20 - 72 hours | [4] |
| Purification | ||
| Method | Silica Gel Column Chromatography | [4] |
| Eluent | Dichloromethane / n-Hexane (1:1 to 7:3) | [4] |
| Yield | Good to excellent yields are typically reported | [3][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Simplified Reaction Mechanism
The Knoevenagel condensation mechanism proceeds in three primary stages: deprotonation of the active methylene compound, nucleophilic attack on the carbonyl carbon, and subsequent elimination of water.[6][7]
Caption: Simplified mechanism of the Knoevenagel condensation.
Application Notes
-
Catalyst Choice: The reaction is catalyzed by a base. While strong bases like sodium ethoxide are effective, milder bases such as primary or secondary amines (e.g., piperidine) are also commonly used to prevent self-condensation of the aldehyde.[1][8] The choice of catalyst can influence reaction rates and yields.
-
Stereoselectivity: The Knoevenagel condensation can produce both (E) and (Z) isomers. The specific protocol referenced has been used to synthesize the (Z)-isomer of this compound.[4] The thermodynamic stability of the final product often dictates the major isomer formed, especially if equilibration is possible.
-
Reaction Monitoring: TLC is a critical tool for monitoring the disappearance of starting materials and the appearance of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts from prolonged reaction times.
-
Green Chemistry Approaches: For applications where sustainability is a concern, consider alternative protocols. Methods using sonication, microwave irradiation, or solvent-free conditions with recyclable catalysts can significantly reduce environmental impact, decrease reaction times, and simplify purification.[5][9][10]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.4. General Procedure for Preparation of (Z)-2,3-Diphenylacrylonitrile [bio-protocol.org]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. purechemistry.org [purechemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Diphenylacrylonitrile in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylacrylonitrile and its derivatives have emerged as a promising class of compounds in anticancer research. These synthetic molecules, structurally related to stilbenes, have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics and modulation of specific signaling pathways, leading to cell cycle arrest and apoptosis. Notably, certain derivatives exhibit selective cytotoxicity against cancer cells while showing minimal toxic effects on non-cancerous cell lines, highlighting their therapeutic potential.[1][2][3][4] This document provides a comprehensive overview of the application of this compound derivatives in anticancer assays, including detailed experimental protocols and a summary of their biological activity.
Mechanism of Action
The anticancer properties of this compound derivatives are attributed to several key mechanisms:
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many this compound derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2] This interference leads to a mitotic block, arresting cells in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Following cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis.[1][5] This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.[6][7] Western blot analysis has shown that treatment with these compounds can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-xl.[5]
-
Aryl Hydrocarbon Receptor (AhR) Pathway Activation: Some dichlorinated phenylacrylonitriles have been shown to exert their cytotoxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR) pathway.[3][8][9] The metabolic conversion of these compounds following AhR activation can induce DNA damage, leading to S-phase cell cycle arrest and subsequent cell death in sensitive breast cancer cell lines.[9]
-
Generation of Reactive Oxygen Species (ROS): Certain acrylonitrile compounds can induce cell cycle arrest and apoptosis by promoting the formation of reactive oxygen species (ROS).[5] Increased ROS levels can lead to endoplasmic reticulum (ER) stress, activating apoptotic pathways.[5]
Data Presentation
The following tables summarize the in vitro anticancer activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5h) | AGS (gastric cancer) | 0.41 ± 0.05 | [1] |
| 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5f) | AGS (gastric cancer) | 0.68 ± 0.21 | [1] |
| 3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5c) | AGS (gastric cancer) | 0.75 ± 0.24 | [1] |
| 3-(4-(trifluoromethyl)phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5k) | AGS (gastric cancer) | 1.49 ± 0.92 | [1] |
| Compound 1g2a | HCT116 (colon cancer) | 0.0059 | [2] |
| Compound 1g2a | BEL-7402 (liver cancer) | 0.0078 | [2] |
| Compound 4p | HCT116 (colon cancer) | 0.13 | [4] |
| Compound 4d | HeLa (cervical cancer) | 4.20 | [4] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | MDAMB468, T47D, ZR-75-1, SKBR3, BT474 (breast cancer) | 0.01-0.206 | [10] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | MCF-7 (breast cancer) | 0.127 ± 0.04 | [10] |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | MCF-7 (breast cancer) | 0.56 ± 0.03 | [10] |
| Compound 2a | MCF-7 (breast cancer) | 44 (48h) | [11] |
| Compound 2b | MCF-7 (breast cancer) | 34 (48h) | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cells.[2][12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Note: Some 2-phenylacrylonitrile derivatives may interfere with the MTT assay, producing false-positive results. A Sulforhodamine B (SRB) assay can be used as an alternative.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the this compound derivative at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Set up compensation using single-stained controls.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the this compound derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[16]
Mandatory Visualization
Caption: Tubulin inhibition pathway of this compound.
Caption: AhR-mediated pathway of this compound.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acrylonitrile induced cell cycle arrest and apoptosis by promoting the formation of reactive oxygen species in human choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximize your apoptosis analysis | Abcam [abcam.com]
- 8. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] (Z)-2-(3,4-Dichlorophenyl)-3-(1H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway | Semantic Scholar [semanticscholar.org]
- 10. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes: Evaluating the Cytotoxic Activity of 2,3-Diphenylacrylonitrile in Cancer Cell Lines
For Research Use Only.
Introduction
2,3-Diphenylacrylonitrile and its derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a variety of human cancer cell lines. These compounds have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit tubulin polymerization, making them attractive candidates for further investigation in cancer drug discovery.[1] These application notes provide a comprehensive overview of the methodologies used to evaluate the cytotoxic effects of this compound, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
The cytotoxic effects of this compound derivatives are attributed to their ability to induce cell-cycle arrest at the G2/M phase and promote cellular apoptosis.[1] This is achieved through multiple mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. Furthermore, some derivatives have been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway and induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death.
Data Presentation
The following tables summarize the cytotoxic activity of various this compound derivatives in different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Derivatives in AGS Human Gastric Adenocarcinoma Cells [2]
| Compound | Halogen Substitution | IC50 (μM) |
| 5c | 4-fluoro | 0.75 ± 0.24 |
| 5f | 4-bromo | 0.68 ± 0.21 |
| 5h | 4-chloro | 0.41 ± 0.05 |
| 5k | 4-trifluoro-methyl | 1.49 ± 0.92 |
Table 2: IC50 Values of Methoxy-Substituted Phenylacrylonitrile Derivatives in A549 Human Lung Carcinoma and MCF-7 Human Breast Adenocarcinoma Cells [3]
| Compound | Cell Line | Incubation Time | IC50 (μM) |
| 2a | A549 | 48 h | > 500 |
| 2a | MCF-7 | 24 h | 131 |
| 2a | MCF-7 | 48 h | 44 |
| 2b | MCF-7 | 48 h | 34 |
| 2c | A549 | 48 h | 473 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the cell cycle analysis protocol.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: In Vitro Tubulin Polymerization Assay
This protocol provides a method to assess the effect of this compound on tubulin polymerization in vitro.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Microplate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Prepare the tubulin solution and test compound dilutions in polymerization buffer as per the kit instructions.
-
Reaction Setup: Add the tubulin solution to a 96-well plate. Add the test compound or vehicle control.
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Measurement: Measure the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory or enhancing effect of the compound on tubulin polymerization.
Visualizations
Experimental Workflow for Evaluating Cytotoxicity
Caption: Workflow for assessing the cytotoxic effects of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Activation of the AhR pathway by this compound.
Reactive Oxygen Species (ROS)-Mediated Apoptosis
Caption: Induction of apoptosis via ROS production by this compound.
References
Application Notes and Protocols: 2,3-Diphenylacrylonitrile as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature is essential for the formation and function of the mitotic spindle, making them a well-validated and highly successful target for cancer chemotherapy. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.
2,3-Diphenylacrylonitrile and its derivatives have emerged as a promising class of small molecules that exhibit significant anticancer activity. Evidence suggests that their mechanism of action involves the inhibition of tubulin polymerization, placing them in the category of microtubule-destabilizing agents. These compounds are of particular interest due to their synthetic accessibility and the potential for structural modifications to optimize potency and selectivity.
These application notes provide a comprehensive overview of the methodologies used to characterize this compound and its analogs as tubulin polymerization inhibitors, including protocols for assessing cytotoxicity, effects on the cell cycle, and direct inhibition of tubulin assembly.
Data Presentation
The following tables summarize the biological activity of various this compound derivatives from the scientific literature. It is important to note that the potency of these compounds is highly dependent on the specific substitutions on the phenyl rings.
Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound ID | Substitution | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5h | 2-(3,4,5-trimethoxyphenyl)-3-(4-chlorophenyl) | AGS | Gastric Adenocarcinoma | 0.41 ± 0.05 | [1] |
| 5f | 2-(3,4,5-trimethoxyphenyl)-3-(4-bromophenyl) | AGS | Gastric Adenocarcinoma | 0.68 ± 0.21 | [1] |
| 5c | 2-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl) | AGS | Gastric Adenocarcinoma | 0.75 ± 0.24 | [1] |
| 1g2a | (structure not specified) | HCT116 | Colon Carcinoma | 0.0059 | [2][3] |
| 1g2a | (structure not specified) | BEL-7402 | Hepatocellular Carcinoma | 0.0078 | [2][3] |
| 28 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl) | MCF-7 | Breast Adenocarcinoma | 0.127 ± 0.043 | [4] |
| 31 | (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl) | HT29 | Colon Adenocarcinoma | 0.52 | [4] |
| 2a | Methoxy-substituted | MCF-7 | Breast Adenocarcinoma | 44 | [5] |
| 2b | Methoxy-substituted | MCF-7 | Breast Adenocarcinoma | 34 | [5] |
Table 2: Tubulin Polymerization Inhibition by Acrylonitrile Derivatives
| Compound ID | Description | Assay Type | IC50 (µM) | Reference |
| 1g2a | 2-Phenylacrylonitrile derivative | In vitro (ELISA) | Not specified, but showed excellent inhibitory activity | [2][3] |
| 4c | Pyridine analogue | In vitro | 17 ± 0.3 | [6] |
| 7f | 1,2,3-triazole-4-carboxamide derivative | In vitro | 2.04 | |
| Benzimidazole Acrylonitriles | N-substituted derivatives | In vitro (Fluorescence) | Active at 3-30 µM | [7] |
Table 3: Effect of a this compound Derivative (5f) on Cell Cycle Distribution in AGS Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 65.1 | 24.3 | 10.6 | [1] |
| 5f (0.5 µM) | 28.2 | 15.1 | 56.7 | [1] |
| 5f (1.0 µM) | 21.5 | 10.2 | 68.3 | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of tubulin polymerization inhibitors. The following are standard protocols for key in vitro assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure, bovine or porcine)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO)
-
Pre-chilled, half-area 96-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB to a concentration of 4-5 mg/mL. Keep on ice and use within 30 minutes. Prepare serial dilutions of this compound and control compounds in GTB.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the diluted compounds. Prepare a tubulin polymerization mix containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.
-
Initiation of Polymerization: Add the tubulin polymerization mix to the wells containing the compounds. The final volume should be around 100 µL.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance versus time. The inhibitory effect is determined by the reduction in the maximum rate of polymerization (Vmax) and the final plateau of microtubule polymer mass compared to the vehicle control. The IC50 for tubulin polymerization inhibition can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle phase distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflows
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Activity of 2,3-Diphenylacrylonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Diphenylacrylonitrile derivatives are a class of organic compounds characterized by a core acrylonitrile structure with two phenyl group substitutions. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiparasitic, and antimicrobial properties.[1][2][3] This document provides a summary of their antimicrobial activity, detailed protocols for their synthesis and evaluation, and visual workflows to guide researchers in this area.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). A summary of reported quantitative data is presented below.
Table 1: MIC and MBC of Selected this compound Derivatives against Bacterial Strains.
| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2a | Escherichia coli | 2.5 | 5 | [4] |
| Pseudomonas aeruginosa | 5 | 10 | [4] | |
| Staphylococcus aureus | 6.25 | 12.5 | [4] | |
| Bacillus cereus | 12.5 | 12.5 | [4] | |
| 2b | Escherichia coli | 12.5 | 25 | [4] |
| Pseudomonas aeruginosa | 12.5 | 25 | [4] | |
| Staphylococcus aureus | 12.5 | 25 | [4] | |
| Bacillus cereus | 12.5 | 12.5 | [4] | |
| 2c | Escherichia coli | 25 | 25 | [4] |
| Pseudomonas aeruginosa | 12.5 | 12.5 | [4] | |
| Staphylococcus aureus | 12.5 | 25 | [4] | |
| Bacillus cereus | 12.5 | 12.5 | [4] |
Note: The specific structures for compounds 2a, 2b, and 2c can be found in the cited literature. The values for control antibiotics like ampicillin and kanamycin were significantly lower, indicating that these derivatives are less potent than conventional antibiotics but still possess notable activity.[4]
Table 2: Antimicrobial Activity of Indole-Acrylonitrile Derivatives (µg/mL).
| Compound | S. aureus (MIC/MBC) | S. epidermis (MIC/MBC) | E. coli (MIC/MBC) | C. albicans (MIC/MFC) | Reference |
| 2q | 8 / 16 | 8 / 16 | >128 / >128 | 64 / 128 | [5] |
| 2s | 16 / 32 | 32 / 32 | >128 / >128 | 16 / 32 | [5] |
| 2x | 8 / 32 | 32 / 32 | 32 / 32 | 4 / 8 | [5] |
Note: MFC stands for Minimum Fungicidal Concentration. Compound 2x, a 3-pyrrole derivative, demonstrated the broadest spectrum of activity, including against the Gram-negative bacterium E. coli and the fungus C. albicans.[5]
Experimental Protocols
This section details the methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.
Protocol 2.1: General Synthesis of (Z)-2,3-Diphenylacrylonitrile Derivatives
This protocol is based on the Knoevenagel condensation reaction.[1]
Materials:
-
Substituted benzaldehyde
-
Benzyl cyanide or a substituted variant (e.g., p-nitrobenzyl cyanide)
-
Ethanol (or other suitable solvent)
-
Base catalyst (e.g., 20% NaOH solution, piperidine)
-
Reaction flask, stirrer, and condenser
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
Dissolve equimolar amounts of the selected substituted benzaldehyde (e.g., 3.67 mmol) and the appropriate phenylacetonitrile derivative (e.g., 3.67 mmol) in a suitable solvent like ethanol (e.g., 20 mL) in a reaction flask.[4]
-
Stir the mixture at room temperature.
-
Gradually add a catalytic amount of a base (e.g., 20% NaOH) dropwise to the reaction mixture until opacity is observed.[4]
-
Continue stirring the reaction for a specified time (e.g., 30 minutes to several hours) at room temperature or with gentle heating, monitoring the reaction progress via Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.
-
Filter the precipitated solid using a Buchner funnel, wash it thoroughly with cold water or ethanol to remove unreacted starting materials and catalyst.
-
Dry the crude product at room temperature.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[4]
Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[6][7]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., ampicillin) and negative control (broth only)
-
Resazurin solution (optional, for viability indication)[6]
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[7] Dilute this suspension in broth to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds in the 96-well plate using sterile broth to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration.
-
Controls: Include a positive control well (inoculum with a standard antibiotic), a negative control well (broth only, for sterility check), and a growth control well (inoculum in broth without any compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] Alternatively, growth can be measured using a microplate reader at 600 nm or by adding a viability indicator like resazurin.
Protocol 2.3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step after the MIC assay to assess whether the compound is bacteriostatic or bactericidal.
Materials:
-
Results from the MIC assay (Protocol 2.2)
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
Procedure:
-
From each well of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10-20 µL).
-
Spot-inoculate the aliquot onto a fresh, sterile agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
After incubation, observe the plates for bacterial colony formation.
-
The MBC is the lowest concentration of the compound from the MIC assay that results in no colony growth (or a ≥99.9% reduction in the initial inoculum) on the agar plate.[5]
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate key processes and concepts in the study of this compound derivatives.
Caption: General synthesis scheme for this compound derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Structure-Activity Relationship (SAR) concept for derivatives.
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
Application Notes: Using 2,3-Diphenylacrylonitrile Derivatives in Cell Cycle Analysis
Introduction
2,3-Diphenylacrylonitrile and its derivatives represent a class of synthetic compounds with significant potential in cancer research and drug development. Numerous studies have demonstrated their potent antiproliferative activities against a variety of human cancer cell lines. A primary mechanism of action for these compounds is the induction of cell cycle arrest, predominantly at the G2/M phase, which ultimately leads to apoptosis in cancer cells. These characteristics make them valuable tools for studying cell cycle regulation and for screening potential anticancer therapeutics.
These application notes provide a comprehensive overview of the use of this compound derivatives for cell cycle analysis, including their mechanism of action, protocols for experimental application, and expected outcomes.
Mechanism of Action
Several derivatives of this compound have been shown to exert their antiproliferative effects by targeting tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the formation of microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and preventing cell division. Prolonged arrest at this phase can trigger the intrinsic apoptotic pathway, resulting in cancer cell death.
Data Presentation
The following tables summarize the antiproliferative activity and the effect on cell cycle distribution of representative this compound derivatives in various cancer cell lines.
Table 1: Antiproliferative Activity (IC50) of Selected this compound Derivatives
| Compound Reference | Derivative Structure/Name | Cell Line | IC50 (µM) | Citation |
| 5f | 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (gastric cancer) | 0.68 ± 0.21 | [1] |
| 5h | 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (gastric cancer) | 0.41 ± 0.05 | [1] |
| 4d | (Z)-2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile | HeLa (cervical cancer) | 4.20 | [2] |
| 4p | (Z)-3-(4-bromophenyl)-2-(4-chlorophenyl)acrylonitrile | HCT116 (colon cancer) | 0.13 | [2] |
| 1g2a | (details not fully specified in abstract) | HCT116 (colon cancer) | 0.0059 | [3] |
| 1g2a | (details not fully specified in abstract) | BEL-7402 (liver cancer) | 0.0078 | [3] |
Table 2: Effect of this compound Derivative 5f on Cell Cycle Distribution in AGS Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control (DMSO) | 55.12 ± 2.34 | 34.23 ± 1.56 | 10.65 ± 0.89 | [1] |
| 5f (0.5 µM) for 24h | 35.87 ± 1.98 | 23.45 ± 1.23 | 40.68 ± 2.11 | [1] |
| 5f (1.0 µM) for 24h | 20.43 ± 1.54 | 15.78 ± 0.98 | 63.79 ± 3.21 | [1] |
Data is presented as mean ± standard deviation and has been synthesized from the cited literature for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the treatment of a cancer cell line with a this compound derivative followed by staining with propidium iodide (PI) for cell cycle analysis via flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., AGS, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution. A common concentration range to test is 0.1x to 10x the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Replace the medium in the wells with the medium containing the compound or vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet twice with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the expression levels of key G2/M phase regulatory proteins, such as Cyclin B1 and CDK1, following treatment with a this compound derivative.
Materials:
-
Treated cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Proposed signaling pathway for G2/M arrest.
References
Application Notes and Protocols: Apoptosis Induction by 2,3-Diphenylacrylonitrile in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylacrylonitrile and its derivatives have emerged as a promising class of small molecules with potent anti-cancer properties. These compounds have been shown to effectively induce apoptosis, or programmed cell death, in a variety of tumor cell lines. This document provides a comprehensive overview of the mechanism of action, key signaling pathways, and detailed protocols for evaluating the apoptotic effects of this compound and its analogues. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Mechanism of Action
The primary anti-cancer mechanism of this compound derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often accompanied by cell cycle arrest at the G2/M phase. Key molecular events include:
-
Inhibition of Tubulin Polymerization: Certain derivatives of 2-phenylacrylonitrile have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.
-
Modulation of Bcl-2 Family Proteins: Treatment with these compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis.
-
Activation of Caspases: The apoptotic cascade is executed by a family of cysteine proteases known as caspases. This compound derivatives have been observed to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of cellular substrates and ultimately, cell death.
-
Involvement of Signaling Kinases: Studies on analogous compounds suggest the involvement of stress-activated protein kinase pathways, such as p38 MAPK and JNK, as well as the PI3K/Akt/mTOR pathway in the apoptotic response.
Data Presentation: In Vitro Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives in different human cancer cell lines. This data highlights the potent and selective anti-cancer activity of these compounds.
Table 1: IC50 Values of 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Derivatives in AGS (Gastric Adenocarcinoma) Cells [1]
| Compound | Halogen Substitution | IC50 (μM) |
| 5c | 4-fluoro | 0.75 ± 0.24 |
| 5f | 4-bromo | 0.68 ± 0.21 |
| 5h | 4-chloro | 0.41 ± 0.05 |
| 5k | 4-trifluoromethyl | 1.49 ± 0.92 |
Table 2: IC50 Values of 2-phenylacrylonitrile Derivative (1g2a) in Different Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 5.9 |
| BEL-7402 | Hepatocellular Carcinoma | 7.8 |
Note: The antiproliferative activity of these compounds was found to be significant against a panel of five human cancer cell lines, including MGC-803, AGS, and BEL-7402, with IC50 values ranging from 0.46 to 100 μM.[1] Importantly, no significant toxic effects were observed on the non-cancerous human liver cell line L-02.[1]
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for apoptosis induction by this compound derivatives and a general experimental workflow for its investigation.
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2,3-Diphenylacrylonitrile Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationship (SAR) of 2,3-diphenylacrylonitrile analogs, focusing on their anticancer properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.
Introduction
This compound derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a variety of cancer cell lines. Their core structure, a stilbene scaffold with a cyano group on the ethylene bridge, serves as a valuable template for the design of novel anticancer agents. The primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. The SAR studies of these analogs aim to identify the key structural features that govern their biological activity, providing a rational basis for the design of more potent and selective drug candidates.
Data Presentation: Anticancer Activity of this compound Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound analogs against a panel of human cancer cell lines. The data highlights key SAR findings, such as the influence of substituents on the phenyl rings.
Table 1: Cytotoxic Activity of (Z)-2,3-Diphenylacrylonitrile Analogs with Varying Substituents [1]
| Compound ID | Phenyl Ring A Substituent | Phenyl Ring B Substituent | A549 (Lung) IC50 (µg/mL) | SK-OV-3 (Ovarian) IC50 (µg/mL) | SK-MEL-2 (Skin) IC50 (µg/mL) | HCT15 (Colon) IC50 (µg/mL) |
| 3c | H | 4-N(CH3)2 | 0.57 | 0.14 | 0.65 | 0.34 |
| 3f | H | 4-OH | >10 | 1.23 | >10 | 2.45 |
| 3i | H | 3,4,5-(OCH3)3 | 1.34 | 0.87 | 1.56 | 1.02 |
| 3h | H | 4-OCH3 | 2.45 | 1.54 | 2.87 | 1.98 |
| Unsubstituted | H | H | >10 | >10 | >10 | >10 |
Structure-Activity Relationship Insights: The presence of electron-donating groups at the para-position of phenyl ring B, such as dimethylamino (-N(CH3)2), significantly enhances cytotoxic activity.[1] An optimal electron density on phenyl ring A is also crucial for their anticancer effects.[1]
Table 2: Antiproliferative Activity of Halogen-Substituted this compound Analogs [2]
| Compound ID | Phenyl Ring A Substituent | Phenyl Ring B (para-substituent) | MGC-803 IC50 (µM) | AGS IC50 (µM) | BEL-7402 IC50 (µM) |
| 5c | 3,4,5-trimethoxy | 4-fluoro | 1.23 ± 0.31 | 0.75 ± 0.24 | 2.11 ± 0.54 |
| 5h | 3,4,5-trimethoxy | 4-chloro | 0.98 ± 0.15 | 0.41 ± 0.05 | 1.56 ± 0.23 |
| 5f | 3,4,5-trimethoxy | 4-bromo | 1.15 ± 0.28 | 0.68 ± 0.21 | 1.89 ± 0.41 |
| 5k | 3,4,5-trimethoxy | 4-trifluoromethyl | 2.54 ± 0.76 | 1.49 ± 0.92 | 3.21 ± 0.88 |
| CA-4 (Control) | - | - | 0.02 ± 0.003 | 0.015 ± 0.002 | 0.03 ± 0.005 |
Structure-Activity Relationship Insights: Halogen substitution at the para-position of the phenyl ring B of 3-(phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives leads to considerable antiproliferative activity.[2]
Experimental Protocols
Synthesis of this compound Analogs via Knoevenagel Condensation
This protocol describes a general method for the synthesis of this compound analogs.[1][3][4][5][6]
Materials:
-
Substituted benzaldehyde
-
Substituted benzyl cyanide
-
Ethanol
-
Basic catalyst (e.g., piperidine, sodium hydroxide, or ammonium acetate)
-
Stirring apparatus
-
Reaction flask
-
Cooling bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) and the substituted benzyl cyanide (1 mmol) in ethanol in a reaction flask.
-
Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or a small amount of sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product.
-
Collect the crude product by filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound analog.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity Assessment
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT15)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. cbijournal.com [cbijournal.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,3-Diphenylacrylonitrile
These application notes provide detailed methodologies for the quantitative analysis of 2,3-Diphenylacrylonitrile in various samples, targeting researchers, scientists, and professionals in drug development. The protocols described are based on common analytical techniques and are intended to serve as a comprehensive guide.
Analytical Methods Overview
Several analytical techniques are suitable for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD), and UV-Visible Spectrophotometry.
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the analysis of this compound in solution-based samples, such as reaction mixtures or formulation buffers.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: An Agilent 1100 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and HPLC-grade water.
-
Reagents: this compound reference standard, acetonitrile (HPLC grade), water (HPLC grade), orthophosphoric acid.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid). A potential starting point could be a ratio of 60:40 (Acetonitrile:Water) with a linear gradient to 90:10 over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the chromophores present in the molecule).
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Sample Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area of this compound for each chromatogram.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 78.5 |
| 10 | 155.3 |
| 25 | 380.1 |
| 50 | 765.8 |
| 100 | 1520.4 |
| Sample 1 | 250.6 |
| Sample 2 | 610.2 |
Experimental Workflow
Caption: HPLC-UV workflow for this compound.
Application Note 2: Quantification of this compound using Gas Chromatography (GC)
This method is suitable for volatile and thermally stable compounds. Given the structure of this compound, GC can be an effective quantification technique, particularly when coupled with a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity.
Experimental Protocol
1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID), and an autosampler.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Reagents: this compound reference standard, suitable solvent (e.g., dichloromethane or ethyl acetate, GC grade).
-
Sample Preparation: Samples should be dissolved in the chosen solvent.
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution, ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Analysis:
-
Inject the standards and samples into the GC system.
-
Record the peak area of this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Data Presentation
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 5,500 |
| 1 | 11,200 |
| 5 | 58,000 |
| 10 | 115,500 |
| 25 | 280,000 |
| 50 | 555,000 |
| Sample 1 | 85,300 |
| Sample 2 | 350,100 |
Experimental Workflow
Caption: GC-NPD/FID workflow for this compound.
Application Note 3: Direct Quantification of this compound using UV-Visible Spectrophotometry
This method offers a rapid and simple approach for the quantification of this compound in pure solutions or simple mixtures where interfering substances that absorb at the same wavelength are absent.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Reagents: this compound reference standard, a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
2. Determination of Maximum Absorbance (λmax):
-
Prepare a solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution, with concentrations ranging from 1 µg/mL to 20 µg/mL.
4. Sample Analysis:
-
Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
5. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of this compound in the samples.
Data Presentation
| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |
| 1 | 0.055 |
| 2.5 | 0.138 |
| 5 | 0.275 |
| 10 | 0.550 |
| 15 | 0.825 |
| 20 | 1.100 |
| Sample 1 | 0.412 |
| Sample 2 | 0.980 |
Experimental Workflow
Caption: UV-Vis spectrophotometry workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for 2,3-Diphenylacrylonitrile Synthesis
Welcome to the technical support center for the optimization of 2,3-Diphenylacrylonitrile synthesis via Knoevenagel condensation. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. For base catalysts, exposure to air can lead to carbonate formation, reducing activity. |
| Insufficient Base Strength | Phenylacetonitrile is less acidic than malononitrile, requiring a sufficiently strong base to facilitate deprotonation. Consider using stronger bases like sodium ethoxide or potassium carbonate. Weak bases may result in low yields.[1] |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC. |
| Presence of Water | Water can hydrolyze the nitrile group and deactivate certain catalysts. Ensure all reagents and solvents are anhydrous, and conduct the reaction under a dry atmosphere if necessary. |
| Poor Reagent Quality | Use purified benzaldehyde and phenylacetonitrile. Impurities in the starting materials can inhibit the reaction or lead to side products. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Self-condensation of Benzaldehyde | This can occur in the presence of a strong base.[2] Add the base catalyst portion-wise to the reaction mixture to maintain a low instantaneous concentration. |
| Hydrolysis of Nitrile | Prolonged reaction times or the presence of water can lead to the formation of diphenylacetamide or diphenylacetic acid.[3] Minimize reaction time once the starting materials are consumed and use anhydrous conditions. |
| Polymerization | Overheating or highly concentrated reaction mixtures can sometimes lead to polymerization. Ensure adequate stirring and temperature control. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | If TLC indicates the presence of starting materials, consider extending the reaction time or increasing the catalyst loading. For purification, column chromatography is often effective in separating the product from unreacted benzaldehyde and phenylacetonitrile. |
| Formation of both E and Z Isomers | The product may be a mixture of E and Z isomers, which can sometimes co-crystallize or have similar polarities, making separation difficult. See the section on E/Z Isomer Control and Purification for specific strategies. |
| Oily Product | If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A detailed protocol for the synthesis of (Z)-2,3-diphenylacrylonitrile is as follows: To a stirred solution of benzaldehyde (2.5 mmol) and benzyl cyanide (phenylacetonitrile) (2.0 mmol) in ethanol (15–20 mL), add a solution of sodium ethoxide (10 mmol) in ethanol (10 mL) dropwise at room temperature. The reaction mixture is then stirred vigorously for 20–72 hours, with the progress monitored by Thin Layer Chromatography (TLC). After completion, the solid materials are removed, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography using a mixture of dichloromethane and n-hexane as the eluent.
Q2: How does the choice of catalyst affect the reaction?
The catalyst plays a crucial role in the Knoevenagel condensation. Weak bases are generally preferred to avoid the self-condensation of the aldehyde.[2] Both homogeneous and heterogeneous catalysts can be employed.
-
Homogeneous Base Catalysts: Organic bases like piperidine and inorganic bases such as potassium carbonate are effective. The strength of the base is a critical factor; a base must be strong enough to deprotonate the active methylene compound but not so strong as to promote side reactions.[1][2]
-
Heterogeneous Catalysts: Solid catalysts like basic alumina and hydrotalcites offer advantages in terms of easy separation and potential for recycling.
Q3: What is the influence of the solvent on the reaction outcome?
The choice of solvent can significantly impact the reaction rate and yield.
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile can accelerate the reaction by stabilizing the charged intermediates.[4]
-
Polar Protic Solvents: Alcohols like ethanol are commonly used and can facilitate the reaction. However, some protic solvents may slow down the dehydration step.[4]
-
Nonpolar Solvents: While reactions can proceed in nonpolar solvents like toluene, they are generally slower.[4]
-
Solvent-Free Conditions: In some cases, the reaction can be carried out without a solvent, often with microwave or ultrasonic irradiation, which can be a more environmentally friendly approach.[5]
Q4: How can I control the E/Z stereoselectivity of the product?
The formation of E and Z isomers is possible in the Knoevenagel condensation. The thermodynamic stability of the isomers often dictates the final product ratio.
-
Reaction Conditions: The choice of solvent, catalyst, and reaction temperature can influence the E/Z ratio. In some cases, one isomer may be thermodynamically favored and can be obtained as the major product by allowing the reaction to reach equilibrium.
-
Stereoselective Synthesis: Specific protocols have been developed for the stereoselective synthesis of (Z)-acrylonitrile derivatives.[5] These often involve specific catalyst and solvent systems that favor the formation of one isomer over the other.
Q5: What are the best methods for purifying this compound, especially for separating E and Z isomers?
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent for recrystallization should dissolve the compound at high temperatures but not at low temperatures. Ethanol is often a good choice.
-
Column Chromatography: This is a very effective method for separating the product from impurities and, in some cases, for separating the E and Z isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is commonly used.
-
Separation of E/Z Isomers: The separation of E and Z isomers can be challenging due to their similar physical properties. Specialized chromatographic techniques, such as preparative HPLC or the use of silica gel impregnated with silver nitrate, may be necessary for efficient separation.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various reaction parameters on the Knoevenagel condensation. While specific data for this compound is limited, the data for related benzylidenemalononitrile synthesis provides valuable insights.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ammonium Acetate | None (Microwave) | 20-50 s | High | [7] |
| Ammonium Acetate | None (Ultrasound) | 5-7 min | High | [5] |
| Piperidine | Ethanol | - | - | [8] |
| Sodium Ethoxide | Ethanol | 20-72 h | - | |
| Basic Alumina | - | - | - | [7] |
Table 2: Effect of Solvent on Conversion/Yield
| Solvent | Catalyst | Time | Conversion/Yield (%) | Reference |
| Toluene | Hydrotalcite | hours | 61-99 (Conversion) | [4] |
| DMF | Hydrotalcite | 15 min | 81-99 (Conversion) | [4] |
| Methanol | Hydrotalcite | slow | Poor (Conversion) | [4] |
| Ethanol | - | - | - | |
| Water | None | 18 h | 93 (Yield) |
Table 3: Effect of Catalyst Loading (General Observation)
Increasing the catalyst loading can increase the reaction rate, but an excessive amount may lead to more side products and purification difficulties. Optimization of catalyst loading is crucial for achieving high yield and purity.
Experimental Protocols & Visualizations
Detailed Experimental Protocol: Synthesis of (Z)-2,3-Diphenylacrylonitrile
Materials:
-
Benzaldehyde
-
Benzyl cyanide (Phenylacetonitrile)
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (2.5 mmol) and benzyl cyanide (2.0 mmol) in ethanol (15–20 mL).
-
Stir the mixture at room temperature for 10–15 minutes.
-
In a separate flask, prepare a solution of sodium ethoxide (10 mmol) in ethanol (10 mL).
-
Add the sodium ethoxide solution dropwise to the stirred mixture of aldehyde and nitrile.
-
Stir the reaction mixture vigorously at room temperature for 20–72 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane in n-hexane (e.g., starting from 1:1 to 7:3).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain (Z)-2,3-diphenylacrylonitrile.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Diphenylacrylonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diphenylacrylonitrile. The content is tailored to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Knoevenagel condensation of benzaldehyde with benzyl cyanide. This reaction is typically catalyzed by a base, such as sodium ethoxide or sodium hydroxide, in an alcohol solvent like ethanol.[1]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary reactants are benzaldehyde and benzyl cyanide. A base is required as a catalyst, with sodium ethoxide in ethanol being a common choice. The solvent is typically an alcohol, such as 95% or absolute ethanol.[1]
Q3: What is the general reaction mechanism?
A3: The reaction proceeds via a base-catalyzed Knoevenagel condensation. The base abstracts a proton from the active methylene group of benzyl cyanide, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate is subsequently protonated and then undergoes dehydration to yield the final product, this compound.
Q4: What are the expected yield and purity of the product?
A4: With purified starting materials and optimized conditions, yields of 87-97% of a product sufficiently pure for many applications can be achieved.[1] Recrystallization from ethanol can further enhance the purity, yielding a white crystalline solid.[1] The use of commercial-grade benzyl cyanide or a stronger base like sodium hydroxide may result in lower yields and a less pure, often slightly yellow, product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Suboptimal catalyst or reaction conditions. 4. Product loss during workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time. 2. Use freshly distilled benzaldehyde and purified benzyl cyanide.[1] 3. Use a freshly prepared solution of sodium ethoxide. Ensure anhydrous conditions as water can inhibit the reaction. 4. Ensure complete precipitation of the product by cooling the reaction mixture in an ice bath. Wash the product with cold solvents to minimize dissolution. |
| Yellowish Product | 1. Impurities in the starting benzyl cyanide. 2. Side reactions occurring. | 1. Purify the benzyl cyanide by distillation before use.[1] 2. Recrystallize the crude product from 95% ethanol.[1] Two recrystallizations may be necessary for highly colored products. |
| Oily or Gummy Product | 1. Presence of unreacted starting materials. 2. Formation of byproducts. | 1. Ensure the reaction has gone to completion by TLC. Wash the crude product thoroughly with water and cold ethanol to remove unreacted benzaldehyde and benzyl cyanide.[1] 2. Purify the product by recrystallization from ethanol. |
| Formation of an Unexpected White Precipitate (other than the product) | 1. Hydrolysis of benzyl cyanide or the product to the corresponding carboxylic acid (phenylacetic acid or 2,3-diphenylacrylic acid). 2. Formation of the corresponding amide (phenylacetamide or 2,3-diphenylacrylamide). | 1. Ensure anhydrous reaction conditions. Use dry solvents and glassware. 2. Avoid prolonged exposure to basic conditions, especially in the presence of water. |
Common Byproducts and Their Formation
| Byproduct | Structure | Reason for Formation | Prevention/Removal |
| Unreacted Benzaldehyde | C₆H₅CHO | Incomplete reaction or incorrect stoichiometry. | Ensure a 1:1 molar ratio of reactants and monitor the reaction to completion. Can be removed by washing the crude product with water and cold ethanol.[1] |
| Unreacted Benzyl Cyanide | C₆H₅CH₂CN | Incomplete reaction or incorrect stoichiometry. | Ensure a 1:1 molar ratio of reactants and monitor the reaction to completion. Can be removed by washing the crude product with water and cold ethanol.[1] |
| Benzoin | C₆H₅CH(OH)C(O)C₆H₅ | Self-condensation of benzaldehyde, catalyzed by the base. This is more likely with stronger bases or higher temperatures. | Use a milder base like sodium ethoxide instead of sodium hydroxide. Maintain careful temperature control. |
| Phenylacetic Acid | C₆H₅CH₂COOH | Hydrolysis of the starting material, benzyl cyanide, under basic conditions in the presence of water.[2] | Use anhydrous solvents and reagents. Minimize reaction time. Can be removed by washing the organic extract with a sodium bicarbonate solution during workup. |
| Phenylacetamide | C₆H₅CH₂CONH₂ | Partial hydrolysis of benzyl cyanide under basic conditions.[2] | Use anhydrous conditions and control the reaction time and temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 87-97%.[1]
Materials:
-
Benzaldehyde (freshly distilled, 1 mole)
-
Benzyl cyanide (purified, 1 mole)
-
95% Ethanol
-
Sodium ethoxide solution (7 g in 50 mL of absolute ethanol)
Procedure:
-
In a 2-liter beaker equipped with a mechanical stirrer, combine 106 g (101 mL, 1 mole) of freshly distilled benzaldehyde and 117 g (1 mole) of purified benzyl cyanide in 650 mL of 95% ethanol.
-
With stirring, add the sodium ethoxide solution dropwise.
-
The mixture will become warm, turn cloudy, and solidify. Continue stirring to break up any lumps that form.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by filtration.
-
Wash the white product first with 200 mL of distilled water and then with 50 mL of 95% ethanol to remove any unreacted starting materials.
-
Dry the product at room temperature. The melting point should be in the range of 86-88°C.
-
For further purification, recrystallize the product from 700 mL of 95% ethanol to obtain pure, white crystals with a melting point of 88°C.[1]
Visual Workflow and Logic Diagrams
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of 2,3-Diphenylacrylonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-diphenylacrylonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a white to off-white solid. The reported melting point is in the range of 85-87°C[1][2][3]. A significant deviation from this range or a discolored appearance suggests the presence of impurities.
Q2: What is a suitable solvent for the recrystallization of this compound?
Based on available data, this compound is slightly soluble in chloroform and methanol[3]. For recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixed solvent system, such as ethanol/water or methanol/water, is often a good starting point for compounds with similar reported solubilities. A small-scale solvent screening is recommended to determine the optimal solvent or solvent pair.
Q3: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form, the solution may be too dilute or supersaturated. Try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.
-
Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again[4].
-
Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound[5].
Q4: What should I do if the product "oils out" instead of crystallizing?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to ensure the solution is not oversaturated upon cooling[4][6].
-
Allow the solution to cool more slowly to provide more time for crystal lattice formation[4].
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough, leading to re-dissolving of the product. | 1. Evaporate some of the solvent and re-cool the solution to recover more crystals[4]. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent cooling of the solution during filtration[7][8]. 3. Always wash the crystals with a minimal amount of ice-cold solvent[5][9]. |
| The Recrystallized Product is Colored | 1. Colored impurities were not completely removed. 2. The compound may have decomposed slightly upon prolonged heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product[8][10]. 2. Avoid excessive heating times. |
| Melting Point of Purified Product is Low or has a Broad Range | 1. The product is still impure. 2. The crystals are not completely dry and contain residual solvent. | 1. Perform a second recrystallization. 2. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the solvent. The presence of solvent can depress and broaden the melting point range[10][11]. |
| Crude Material Does Not Fully Dissolve in Hot Solvent | 1. Insufficient solvent was used. 2. The presence of insoluble impurities. | 1. Add more hot solvent in small portions until the desired compound dissolves[5]. 2. If insoluble impurities are present, perform a hot gravity filtration to remove them before allowing the solution to cool[8]. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁N | [1][2][3] |
| Molecular Weight | 205.26 g/mol | [2][3] |
| Melting Point | 85 - 87 °C | [1][2][3] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol or Methanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield[5][11].
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization[8]. If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then perform the hot filtration.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[7][12].
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation[5].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove all traces of solvent.
-
Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Visualizations
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. This compound CAS#: 2510-95-4 [m.chemicalbook.com]
- 3. This compound | 2510-95-4 [chemicalbook.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. LabXchange [labxchange.org]
Technical Support Center: 2,3-Diphenylacrylonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,3-Diphenylacrylonitrile, with a focus on overcoming low-yield issues.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My yield of this compound is consistently low. What are the most common causes?
Answer: Low yields in the synthesis of this compound, typically performed via a Knoevenagel condensation, can stem from several factors. The most critical aspects to investigate are:
-
Purity of Reagents: The presence of moisture is highly detrimental, especially when using strong bases like sodium ethoxide. Ensure all reactants (benzyl cyanide, benzaldehyde) and solvents (e.g., ethanol, toluene) are anhydrous. Benzyl cyanide should be distilled before use to remove impurities.[1]
-
Catalyst/Base Activity: The effectiveness of the base is crucial. If using sodium ethoxide, it should be freshly prepared or properly stored to prevent deactivation by atmospheric moisture.[1] For weaker bases like piperidine or ammonium acetate, ensure they are of high purity.
-
Reaction Temperature: Inadequate temperature control can lead to the formation of side products. While some Knoevenagel condensations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote side reactions.[2]
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] The reaction time can vary significantly (from a few hours to over 72 hours) depending on the specific conditions.
-
Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of reactants and catalyst, leading to a complete reaction.
Question 2: I am observing the formation of a white precipitate during the reaction. What could it be?
Answer: The formation of a white precipitate is common, especially when using an alkoxide base like sodium ethoxide. This precipitate is often the sodium salt of the product or a related intermediate. In other cases, particularly if moisture is present, side reactions can lead to the formation of insoluble byproducts. One common side product is the hydrolysis of the nitrile group to form 2,3-diphenylacrylamide or 2,3-diphenylacrylic acid, which are solids with higher melting points.
Question 3: How can I effectively monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] To do this, spot a small aliquot of the reaction mixture on a TLC plate alongside the starting materials (benzyl cyanide and benzaldehyde). Elute the plate with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the reaction's progress.
Question 4: What are the potential side reactions, and how can I minimize them?
Answer: The primary side reactions in the Knoevenagel condensation for this compound synthesis include:
-
Self-condensation of Benzaldehyde (Cannizzaro reaction): This is more likely to occur in the presence of a strong base. Using a weaker base or carefully controlling the stoichiometry can minimize this.
-
Michael Addition: The α,β-unsaturated product can potentially react with another molecule of the deprotonated benzyl cyanide. This is often favored by longer reaction times and higher temperatures.[2]
-
Hydrolysis of the Nitrile: As mentioned, the presence of water can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid. Ensuring anhydrous conditions is the best way to prevent this.
To minimize these side reactions, it is crucial to use pure, dry reagents and solvents, maintain optimal reaction temperatures, and monitor the reaction to avoid unnecessarily long reaction times.
Question 5: What is the best method for purifying the crude this compound to improve the final yield?
Answer: The choice of purification method depends on the impurities present.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a high-purity product. A common solvent for recrystallization is ethanol or a mixture of ethanol and water.[2]
-
Silica Gel Column Chromatography: If recrystallization does not yield a pure product, column chromatography is necessary. A typical eluent system is a gradient of dichloromethane and n-hexane.[4]
To maximize yield during purification, ensure that the product does not remain in the mother liquor during recrystallization by optimizing the solvent volume and cooling process. During extraction and washing steps in the workup, multiple extractions with the organic solvent will help to recover all the product from the aqueous layer.
Data Presentation
The following table summarizes quantitative data for different methods of synthesizing this compound and related compounds, providing a comparison of reaction conditions and yields.
| Starting Materials | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl Cyanide, Benzaldehyde | Sodium Ethoxide | Ethanol | Room Temperature | 20-72 h | Good | Bio-protocol[3] |
| Substituted Aldehydes, Malononitrile | Ammonium Acetate | Solvent-free | Room Temperature | 5-7 min | ~90% | Novel Methods[3] |
| Phenylacetonitrile, Diethyl Carbonate | Sodium Ethoxide | Toluene | Reflux | 2 h | 70-78% | Organic Syntheses[1] |
| Benzyl Alcohol, Benzyl Cyanide | Sodium Ethoxide | Ethyl Acetate | 110 °C | 10 h | 90.5% | Google Patents[5] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-2,3-Diphenylacrylonitrile via Knoevenagel Condensation
This protocol is adapted from a general procedure for the preparation of (Z)-2,3-diphenylacrylonitrile.
Materials:
-
Benzyl cyanide
-
Benzaldehyde
-
Ethanol (absolute)
-
Sodium metal (to prepare fresh sodium ethoxide) or commercial sodium ethoxide
-
Dichloromethane
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add benzyl cyanide (2.0 mmol) to benzaldehyde (2.5 mmol) in 15-20 mL of absolute ethanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
In a separate flask, prepare a solution of sodium ethoxide (10 mmol) in 10 mL of absolute ethanol.
-
Add the sodium ethoxide solution dropwise to the stirred mixture of benzyl cyanide and benzaldehyde.
-
Stir the reaction mixture vigorously at room temperature for 20-72 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solid materials by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient eluent of dichloromethane and n-hexane (from 1:1 to 7:3).[4]
Mandatory Visualization
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Stability issues of 2,3-Diphenylacrylonitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Diphenylacrylonitrile in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and temperature. As a substituted acrylonitrile, the molecule possesses a chemically reactive nitrile group and a carbon-carbon double bond, which are susceptible to degradation under certain conditions.
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific quantitative solubility data is limited, qualitative assessments suggest that this compound, similar to other aromatic nitriles, is likely soluble in common organic solvents such as methanol, ethanol, chloroform, and diethyl ether. The choice of solvent can impact stability; for instance, protic solvents might participate in hydrolysis under certain pH conditions. The polarity of the solvent can also play a role in the degradation kinetics of nitrile compounds.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor. Acidic or basic conditions can catalyze the hydrolysis of the nitrile group (-CN) to a carboxylic acid or amide. For many organic compounds, extreme pH levels can lead to different degradation pathways. It is advisable to maintain a neutral pH unless the experimental protocol requires acidic or basic conditions, in which case the stability of the compound should be carefully monitored.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with extensive conjugation and aromatic systems, like this compound, are often susceptible to photodegradation. Exposure to UV or even ambient light can lead to isomerization or other photochemical reactions.[1][2] It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.
Q5: What is the recommended storage temperature for solutions of this compound?
A5: To minimize thermal degradation, it is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C). Elevated temperatures can accelerate degradation reactions. When heated to decomposition, toxic fumes of NOx and CN- may be emitted.[3]
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Cloudiness in Solution
| Possible Cause | Troubleshooting Steps |
| Low Solubility | 1. Gently warm the solution to see if the precipitate redissolves. 2. If warming is not an option due to stability concerns, try sonicating the solution. 3. Consider using a co-solvent to increase solubility. |
| Degradation | 1. Analyze the precipitate and the supernatant separately using a suitable analytical technique (e.g., HPLC, NMR) to identify the components. 2. Compare the analytical data with that of a freshly prepared solution to confirm if degradation has occurred. |
| Change in Temperature | 1. If the solution was stored at a low temperature, allow it to equilibrate to room temperature to see if the precipitate dissolves. |
Issue 2: Discoloration of the Solution (e.g., Yellowing)
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Ensure that the solution is always protected from light. 2. Prepare a fresh solution and store it in the dark to see if the discoloration is prevented. |
| Oxidation | 1. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. 2. Store the solution under an inert atmosphere. |
| Reaction with Solvent or Impurities | 1. Use high-purity solvents. 2. Test the stability in a different recommended solvent. |
Issue 3: Inconsistent Experimental Results or Loss of Compound Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh solutions for each experiment. 2. Perform a stability study under your specific experimental conditions (see Experimental Protocols section). 3. Quantify the concentration of this compound before and after the experiment using a validated analytical method (e.g., HPLC-UV). |
| Interaction with Other Reagents | 1. Investigate potential incompatibilities between this compound and other components in your experimental setup. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate Stability
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV, to quantify the remaining this compound and to detect the formation of degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify the major degradation products by comparing the chromatograms of the stressed samples with the control.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC-UV method to quantify this compound and its degradation products.
1. Chromatographic Conditions (Initial):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable gradient (e.g., 50% B, increase to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determine the UV maximum of this compound (e.g., by UV-Vis spectrophotometry) and monitor at that wavelength. |
| Injection Volume | 10 µL |
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is crucial and should be demonstrated by showing that the peaks of the degradation products (from the forced degradation study) are well-resolved from the peak of the parent compound.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2510-95-4 [chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
Troubleshooting 2,3-Diphenylacrylonitrile insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of 2,3-Diphenylacrylonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my aqueous buffer or cell culture medium?
A: this compound possesses a chemical structure with two phenyl rings, which are large, non-polar hydrocarbon groups.[1] This makes the molecule highly hydrophobic (water-repelling) and, consequently, poorly soluble in polar solvents like water, aqueous buffers, and cell culture media. Its molecular structure favors solubility in non-polar organic solvents. The principle of "like dissolves like" explains this behavior; the non-polar nature of the compound is incompatible with the polar nature of water.[1]
Q2: What are the initial steps I should take to solubilize this compound for an in vitro experiment?
A: The most common and direct approach is to use a water-miscible organic co-solvent. The recommended starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous medium to the final desired concentration.[2][3] It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the cells or assay (typically ≤0.5% for DMSO).
Q3: I'm seeing precipitation when I add my DMSO stock of this compound to the aqueous medium. What should I do?
A: Precipitation upon dilution is a common issue with highly hydrophobic compounds. This occurs because as the polar aqueous environment increases, the compound "crashes out" of the solution. Here are several troubleshooting steps, summarized in the table below and detailed in the experimental protocols.
| Problem | Suggested Solution |
| Precipitation upon dilution | Lower the concentration of the DMSO stock solution. |
| Pre-warm the aqueous medium to 37°C before adding the stock solution.[4] | |
| Increase the rate of mixing or vortexing during dilution. | |
| Perform a stepwise or serial dilution instead of a single large dilution.[4] | |
| Utilize a three-step solubilization protocol involving serum.[2] | |
| Compound still precipitates | Consider alternative formulation strategies like cyclodextrins or surfactants.[3][4][5] |
Q4: What are some alternative formulation strategies if co-solvents are not sufficient or are toxic to my cells?
A: If standard co-solvent methods fail or if the required solvent concentration is toxic, several advanced formulation strategies can be employed. These methods aim to encapsulate or complex the hydrophobic compound to increase its aqueous compatibility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules within their central cavity, forming a water-soluble inclusion complex.[4][5]
-
Surfactant Micelles: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 can form micelles in aqueous solutions that entrap the hydrophobic compound.[3]
-
Lipid-Based Formulations: For more complex applications, self-emulsifying drug delivery systems (SEDDS) can be developed, which form fine emulsions upon gentle agitation in aqueous media.[6][7][8]
-
Polymeric Nanoparticles: The compound can be encapsulated within biodegradable polymers to form nanoparticles, which can be dispersed in aqueous solutions.[4]
Q5: What is the maximum concentration of an organic solvent like DMSO that I can safely use in my cell culture?
A: The maximum tolerated concentration of DMSO in cell culture is cell-line dependent, but a widely accepted "safe" level for most cell lines is 0.1%.[3] Many cell lines can tolerate up to 0.5%, but concentrations above 1% are often cytotoxic.[2] It is always best practice to run a vehicle control (medium with the same final concentration of DMSO but without the compound) to ensure that any observed effects are due to the compound and not the solvent.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2510-95-4 | [9] |
| Molecular Formula | C₁₅H₁₁N | [9][10] |
| Molecular Weight | 205.26 g/mol | [9][10] |
| Appearance | Solid | [11] |
| Melting Point | 85-87 °C | [9][11] |
| Topological Polar Surface Area | 23.8 Ų | [10] |
| Predicted Water Solubility | Very Low / Insoluble | Inferred from structure |
Experimental Protocols
Protocol 1: Standard Co-Solvent Solubilization Method
-
Objective: To prepare a working solution of this compound using an organic co-solvent.
-
Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, target aqueous medium (e.g., cell culture medium).
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO. Vortex thoroughly until the solid is completely dissolved.
-
Pre-warm the target aqueous medium to the experimental temperature (e.g., 37°C).[4]
-
Perform a serial dilution. For a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate. Vortex gently.
-
Further dilute the 1 mM intermediate solution 1:100 in pre-warmed medium to achieve the final 10 µM concentration.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Three-Step Solubilization for Difficult Compounds
This protocol is adapted from a method developed for other highly hydrophobic compounds and can be effective when standard methods fail.[2]
-
Objective: To achieve a stable, homogenous solution of a highly insoluble compound in cell culture media.
-
Materials: this compound, 100% DMSO, Fetal Bovine Serum (FBS), target cell culture medium.
-
Procedure:
-
Step 1: Prepare a 10 mM stock solution of the compound in pure DMSO at room temperature.[2]
-
Step 2: Pre-warm pure FBS in a water bath to ~50°C. Dilute the DMSO stock 10-fold into the warm FBS (e.g., 10 µL of stock into 90 µL of FBS) to make a 1 mM intermediate. Keep this solution warm (~40°C).[2]
-
Step 3: Perform the final dilution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., a 1:100 dilution of the intermediate for a 10 µM final solution).[2]
-
Visual Guides
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Potential anticancer mechanism of this compound derivatives.[12]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. future4200.com [future4200.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 2510-95-4 [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | 2510-95-4 [chemicalbook.com]
- 12. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization of (Z)-2,3-Diphenylacrylonitrile during experiments
Welcome to the technical support center for (Z)-2,3-diphenylacrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of (Z)-2,3-diphenylacrylonitrile to its (E)-isomer during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of (Z)-2,3-diphenylacrylonitrile?
A1: The primary cause of isomerization from the (Z) to the (E) form is exposure to electromagnetic radiation, particularly ultraviolet (UV) and fluorescent light.[1] This process is known as photoisomerization. Thermal energy can also contribute to isomerization, although light is often the more significant factor for stilbene-like molecules.
Q2: What are the recommended storage conditions for (Z)-2,3-diphenylacrylonitrile to maintain its isomeric purity?
A2: To minimize isomerization during storage, (Z)-2,3-diphenylacrylonitrile should be stored in a cool, dark, and well-ventilated place. It is advisable to use an amber vial or a container wrapped in aluminum foil to protect it from light. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential photo-oxidative processes.
Q3: How does the choice of solvent affect the stability of (Z)-2,3-diphenylacrylonitrile?
Q4: Can pH influence the stability of (Z)-2,3-diphenylacrylonitrile in solution?
A4: Yes, the pH of the solution can affect the stability of α,β-unsaturated nitriles. Strongly acidic or basic conditions can potentially catalyze isomerization or other degradation reactions.[2][3][4] It is recommended to use buffered solutions to maintain a neutral pH unless the experimental protocol specifically requires acidic or basic conditions.
Q5: What analytical techniques are suitable for monitoring the isomeric purity of (Z)-2,3-diphenylacrylonitrile?
A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective techniques for separating and quantifying the (Z) and (E) isomers of 2,3-diphenylacrylonitrile.[5][6][7] ¹H NMR spectroscopy can be used to determine the ratio of the two isomers by integrating the signals of protons that are in different chemical environments in the (Z) and (E) forms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new, unexpected peak in HPLC or NMR analysis, corresponding to the (E)-isomer. | Photoisomerization: The sample was likely exposed to UV or fluorescent light during handling, reaction, or analysis. | 1. Work in a fume hood with the sash down and the lights turned off, or use a dark room with a red safelight. 2. Wrap all glassware (flasks, beakers, vials, columns) in aluminum foil. 3. Use an HPLC autosampler with a protective cover. |
| Thermal Isomerization: The reaction or solution was subjected to high temperatures for a prolonged period. | 1. Maintain the reaction at the lowest effective temperature. 2. Minimize the duration of heating. 3. If possible, perform the reaction at room temperature or below. | |
| Inconsistent results in biological assays or chemical reactions. | Variable Isomeric Purity: The starting material has varying ratios of (Z) to (E) isomers between batches or has isomerized during the experiment. | 1. Always check the isomeric purity of the starting material by HPLC or NMR before each experiment. 2. Strictly adhere to the preventative measures outlined in this guide to ensure a consistent isomeric ratio throughout the experiment. 3. If necessary, purify the (Z)-isomer before use. |
| Difficulty in separating the (Z) and (E) isomers by column chromatography. | Similar Polarity: The (Z) and (E) isomers of this compound have very similar polarities, making separation on standard silica gel challenging. | 1. Consider using a silver nitrate-impregnated silica gel, which can enhance separation based on the differential interaction of the silver ions with the π-systems of the isomers.[5] 2. Optimize the solvent system for your column, using a non-polar/polar gradient. 3. Alternatively, reverse-phase HPLC can provide better resolution. |
Quantitative Data Summary
The following tables provide representative data on the stability of (Z)-2,3-diphenylacrylonitrile under various conditions. This data is based on typical behavior of stilbene derivatives and should be used as a guideline.
Table 1: Photostability of (Z)-2,3-Diphenylacrylonitrile in Different Solvents under UV Irradiation (365 nm)
| Solvent | Dielectric Constant | Viscosity (cP at 20°C) | % (Z)-isomer remaining after 1h |
| Hexane | 1.88 | 0.31 | 65% |
| Dichloromethane | 8.93 | 0.44 | 75% |
| Acetonitrile | 37.5 | 0.37 | 80% |
| Methanol | 32.7 | 0.59 | 85% |
Table 2: Thermal Isomerization of (Z)-2,3-Diphenylacrylonitrile in Toluene
| Temperature (°C) | Time (h) | % (Z)-isomer remaining |
| 60 | 1 | 98% |
| 60 | 6 | 90% |
| 80 | 1 | 95% |
| 80 | 6 | 82% |
| 100 | 1 | 88% |
| 100 | 6 | 65% |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Solution of (Z)-2,3-Diphenylacrylonitrile
-
Environment: Perform all manipulations in a laboratory with minimal exposure to UV and fluorescent light. If possible, work in a darkroom with a red safelight or in a fume hood with the light turned off.
-
Glassware: Use amber glass volumetric flasks and vials. If unavailable, wrap standard glassware completely in aluminum foil.
-
Solvent Preparation: Use high-purity, HPLC-grade solvents. Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the desired amount of (Z)-2,3-diphenylacrylonitrile and promptly transfer it to the foil-wrapped volumetric flask. Add the degassed solvent to dissolve the compound and fill to the mark.
-
Storage of Solution: If the solution is not for immediate use, store it in the dark at a low temperature (e.g., 4°C).
Protocol 2: Monitoring Isomeric Purity using HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 310 nm).
-
Injection Volume: 10 µL.
-
Analysis: The (E)-isomer is typically less polar and will have a shorter retention time than the (Z)-isomer. The relative peak areas can be used to determine the isomeric ratio.
Visualizations
Caption: Isomerization pathway of (Z)-2,3-diphenylacrylonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 2,3-Diphenylacrylonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-diphenylacrylonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: The monoisotopic mass of this compound (C₁₅H₁₁N) is approximately 205.089 Da.[1] In positive ion mode, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 206.096. Depending on the ionization source and sample purity, you may also observe other adducts.
Q2: What are the most common adducts observed for this compound in ESI-MS?
A2: Besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there is trace contamination in the solvents or on glassware. In the presence of acetonitrile in the mobile phase, an acetonitrile adduct [M+ACN+H]⁺ may also be observed.
Q3: I am not seeing a clear molecular ion peak. What could be the issue?
A3: Several factors could lead to a weak or absent molecular ion peak. These include:
-
In-source fragmentation: The molecule may be fragmenting in the ionization source before detection. Try using a softer ionization method or reducing the source temperature and voltages.
-
Poor ionization efficiency: this compound may not ionize efficiently under the chosen conditions. Experiment with different ionization sources (e.g., ESI, APCI, APPI) and mobile phase modifiers.
-
Sample degradation: The compound might be degrading before or during analysis. Ensure sample stability and consider using a fresh sample.
-
Instrumental issues: Verify that the mass spectrometer is properly tuned and calibrated.
Q4: What are the expected major fragment ions for this compound in EI-MS or CID-MS/MS?
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes and Solutions:
| Cause | Solution |
| Low Sample Concentration | Prepare a more concentrated sample solution. However, be mindful that overly concentrated samples can lead to ion suppression. |
| Poor Solubility | This compound is a relatively nonpolar aromatic compound and may have limited solubility in highly aqueous mobile phases. Increase the proportion of organic solvent (e.g., acetonitrile, methanol) in your mobile phase or sample solvent. For extremely insoluble aromatic compounds, specialized sample preparation techniques may be necessary.[2][3][4] |
| Inefficient Ionization | Optimize the ionization source parameters, such as spray voltage, gas flow rates, and source temperature.[5] Experiment with different ionization techniques (e.g., switch from ESI to APCI, which can be more effective for less polar compounds). |
| Ion Suppression | Matrix effects from complex samples can suppress the signal of the target analyte. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. |
| Instrument Not Tuned/Calibrated | Ensure the mass spectrometer is properly tuned and calibrated across the mass range of interest.[5] |
Issue 2: High Background Noise or Contaminant Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Blank injections of your mobile phase can help identify solvent-related contamination. |
| Leaching from Plasticware or Glassware | Use appropriate solvent-resistant plasticware or thoroughly cleaned glassware to minimize leaching of plasticizers or other contaminants. |
| Carryover from Previous Injections | Implement a robust wash cycle between sample injections, using a strong solvent to clean the injector and column. |
| Gas Supply Contamination | Ensure high-purity nitrogen or argon is used for the nebulizing and drying gases. Gas purifiers can help remove contaminants. |
Data Presentation
Table 1: Predicted m/z Values for Common Adducts of this compound in Positive Ion Mode
| Adduct | Chemical Formula | Predicted m/z |
| [M+H]⁺ | [C₁₅H₁₂N]⁺ | 206.09642 |
| [M+Na]⁺ | [C₁₅H₁₁NNa]⁺ | 228.07836 |
| [M+K]⁺ | [C₁₅H₁₁NK]⁺ | 244.05230 |
| [M+NH₄]⁺ | [C₁₅H₁₅N₂]⁺ | 223.12296 |
| Data sourced from PubChem.[1] |
Table 2: Hypothetical Major Fragment Ions of this compound
| Proposed Fragment | Neutral Loss | Predicted m/z of Fragment |
| [M-HCN]⁺ | HCN | ~178 |
| [M-C₆H₅]⁺ | C₆H₅ | ~128 |
| [C₆H₅]⁺ | C₉H₆N | ~77 |
Experimental Protocols
Methodology for LC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting condition would be 50-70% B, ramping to 95-100% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation (e.g., 600-800 L/hr at 300-400 °C).
-
Collision Energy (for MS/MS): If performing fragmentation analysis, a collision energy ramp (e.g., 10-40 eV) should be used to identify optimal fragmentation conditions.
-
Visualizations
Caption: Proposed fragmentation pathway of this compound.
Caption: Troubleshooting workflow for poor signal intensity.
References
- 1. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]
- 2. MALDI-TOF mass spectrometry of insoluble giant polycyclic aromatic hydrocarbons by a new method of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gmi-inc.com [gmi-inc.com]
Avoiding false positives in cytotoxicity assays with 2,3-Diphenylacrylonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Diphenylacrylonitrile in cytotoxicity assays. This guide will help you identify and avoid potential false-positive results.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay with this compound shows an unexpected increase in cell viability at higher concentrations. Is this a real effect?
It is highly probable that this is a false-positive result. Compounds with certain chemical properties, such as reducing agents, can directly interact with the assay reagents, leading to a signal that mimics viable cells.[1][2][3] Specifically, in tetrazolium-based assays like the MTT assay, the compound itself may reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[1][2][3]
Q2: What is the likely mechanism of this compound interference in an MTT assay?
The interference is likely due to the chemical reactivity of the acrylonitrile moiety. Compounds containing nitrile groups can possess reducing properties, enabling them to directly reduce the MTT tetrazolium salt to formazan.[4] This chemical reduction bypasses the need for cellular enzymatic activity, which is the basis of the MTT assay for determining cell viability.[5] Consequently, a higher concentration of this compound can lead to a stronger colorimetric signal, which is misinterpreted as increased cell viability.
Q3: How can I confirm that this compound is causing a false positive in my MTT assay?
To confirm direct interference, you should perform a cell-free MTT reduction assay.[1] This experiment involves incubating this compound with the MTT reagent in cell culture medium without any cells. If the solution turns purple, it confirms that the compound is directly reducing the MTT.
Q4: Are there alternative cytotoxicity assays that are less prone to interference by this compound?
Yes, several alternative assays are based on different cellular processes and are less likely to be affected by the chemical reactivity of this compound. Recommended alternatives include:
-
Neutral Red Uptake (NRU) Assay: This assay measures the uptake of the neutral red dye into the lysosomes of viable cells.[6][7][8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[9][10]
Troubleshooting Guides
Guide 1: Investigating Unexpected Results in MTT Assays
This guide provides a step-by-step workflow to determine if this compound is interfering with your MTT assay.
Caption: Troubleshooting workflow for MTT assay interference.
Guide 2: Choosing an Appropriate Alternative Cytotoxicity Assay
This guide helps you select a suitable alternative assay when you suspect compound interference.
Caption: Decision tree for selecting an alternative cytotoxicity assay.
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces the MTT tetrazolium salt to formazan in the absence of cells.
Materials:
-
This compound stock solution
-
Cell culture medium (without phenol red is recommended)
-
MTT solution (5 mg/mL in PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Expected Results:
-
Interference: A dose-dependent increase in absorbance in the wells containing this compound indicates direct reduction of MTT.
-
No Interference: The absorbance in the wells with this compound is similar to the vehicle control.
Protocol 2: Neutral Red Uptake (NRU) Assay
Objective: To assess the cytotoxicity of this compound by measuring the uptake of neutral red dye by viable cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound dilutions
-
Neutral red solution (e.g., 50 µg/mL in PBS)
-
Wash buffer (e.g., PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[6]
-
Microplate reader
Procedure:
-
Treat cells with various concentrations of this compound for the desired exposure time.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of neutral red solution to each well and incubate for 2-3 hours at 37°C.[6]
-
Remove the neutral red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[6]
-
Measure the absorbance at 540 nm.[6]
Protocol 3: Lactate Dehydrogenase (LDH) Assay
Objective: To determine the cytotoxicity of this compound by quantifying the release of LDH from damaged cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound dilutions
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Treat cells with various concentrations of this compound for the desired exposure time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9][10]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.[9]
Quantitative Data Summary
The following table summarizes the principles of the discussed cytotoxicity assays and their susceptibility to interference by reducing compounds like this compound.
| Assay | Principle | Susceptibility to Interference by Reducing Compounds |
| MTT | Measures metabolic activity via enzymatic reduction of tetrazolium salt.[5] | High: The compound can directly reduce the tetrazolium salt.[1][3] |
| Neutral Red Uptake (NRU) | Measures the uptake of neutral red dye into the lysosomes of viable cells.[6][8] | Low: The mechanism is based on membrane integrity and lysosomal pH, not redox reactions. |
| Lactate Dehydrogenase (LDH) | Quantifies the release of a cytosolic enzyme from cells with damaged membranes.[10] | Low: The assay measures enzyme activity, which is unlikely to be directly affected by the compound's reducing potential. |
By following these guidelines and protocols, researchers can confidently assess the cytotoxicity of this compound and avoid misleading, false-positive results.
References
- 1. researchgate.net [researchgate.net]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. qualitybiological.com [qualitybiological.com]
- 7. iivs.org [iivs.org]
- 8. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Scaling Up the Synthesis of 2,3-Diphenylacrylonitrile for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,3-diphenylacrylonitrile. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot-scale production for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Knoevenagel condensation is a widely used and scalable method for synthesizing this compound and its analogs.[1][2] This reaction involves the condensation of an active methylene compound, such as benzyl cyanide, with an aldehyde, like benzaldehyde, in the presence of a basic catalyst.[3] It is often favored for its operational simplicity and good yields.[2]
Q2: What are the primary challenges when scaling up the Knoevenagel condensation for this synthesis?
A2: The main challenges in scaling up this reaction include:
-
Heat Management: The reaction can be exothermic, and inefficient heat dissipation in larger reactors can lead to side reactions and impurities.[4][5]
-
Mixing Efficiency: Ensuring uniform mixing in a large reactor is crucial to maintain consistent reaction conditions and prevent localized "hot spots."[4][5]
-
Reagent Addition: The rate of addition of reactants and catalyst can significantly impact the reaction's selectivity and impurity profile on a larger scale.
-
Crystallization and Isolation: Inducing crystallization and isolating the product from large volumes of solvent can be challenging, potentially affecting yield and purity.[6][7]
Q3: What level of purity is required for this compound intended for in vivo studies?
A3: For in vivo studies in laboratory animals, it is crucial to use a highly purified form of the compound to ensure that the observed biological effects are attributable to the compound itself and not to impurities. While specific regulations may vary, a purity of 98% or higher is generally recommended for such studies.[8] The impurity profile should be well-characterized, with particular attention to any potentially toxic byproducts.[9][10]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials (benzyl cyanide and benzaldehyde), side-products from self-condensation of the starting materials, and isomers of the final product. The presence of these impurities can affect the compound's biological activity and toxicity.[8]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete reaction due to insufficient reaction time or temperature. | Extend the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Inefficient catalysis. | Ensure the catalyst is not deactivated. Use a fresh batch of catalyst or consider a different catalyst. | |
| Formation of multiple side products | Reaction temperature is too high, leading to side reactions. | Optimize the reaction temperature. For exothermic reactions, ensure efficient cooling and control the rate of reagent addition. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants and catalyst. | |
| Product loss during workup | The product may have some solubility in the aqueous phase during extraction. | Thoroughly extract the aqueous layer with a suitable organic solvent multiple times. |
| Premature crystallization during transfer or filtration. | Ensure the product remains dissolved during transfers by using a sufficient amount of solvent or maintaining a slightly elevated temperature. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product | Incomplete reaction. | See "Low conversion of starting materials" in the Low Reaction Yield table. |
| Oily product that is difficult to crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography before attempting crystallization. |
| The chosen crystallization solvent is not optimal. | Perform small-scale solvent screening to find a suitable solvent or solvent system for crystallization.[6] | |
| Discolored product | Formation of colored impurities due to side reactions at elevated temperatures. | Optimize the reaction temperature and consider performing the reaction under an inert atmosphere. |
| Residual catalyst or byproducts. | Ensure thorough washing of the crude product before crystallization. |
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its analogs, primarily from laboratory-scale experiments. Data for pilot-scale synthesis is often not publicly available and can vary significantly based on the specific equipment and process parameters.
Table 1: Lab-Scale Synthesis of (Z)-2,3-Diphenylacrylonitrile Analogs via Knoevenagel Condensation [2]
| Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzyl cyanide, substituted benzaldehydes | Not specified | Not specified | Not specified | Good yields |
Table 2: Comparison of Lab-Scale vs. Hypothetical Pilot-Scale Synthesis Parameters
| Parameter | Lab Scale (e.g., 100 mL flask) | Pilot Scale (e.g., 50 L reactor) | Key Considerations for Scale-Up |
| Reaction Volume | 50 - 100 mL | 20 - 40 L | Surface area to volume ratio decreases, impacting heat transfer.[4] |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Ensure adequate mixing to maintain homogeneity.[5] |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid | Precise temperature control is critical to avoid runaway reactions and side products.[4][11] |
| Reagent Addition | Manual addition via dropping funnel | Controlled addition via pump | Control addition rate to manage exotherms. |
| Work-up/Isolation | Separatory funnel, filtration | Liquid-liquid extraction unit, centrifuge/filter press | Handling large volumes of solvents and solids requires specialized equipment. |
| Typical Yield | 70-90% (literature) | Potentially lower initially due to unoptimized conditions | Process optimization is required to match lab-scale yields. |
Experimental Protocols
Lab-Scale Synthesis of (Z)-2,3-Diphenylacrylonitrile
This protocol is based on a literature procedure for the synthesis of (Z)-2,3-diphenylacrylonitrile analogs.[2]
Materials:
-
Benzyl cyanide
-
Benzaldehyde
-
Ethanol
-
Sodium ethoxide
-
Silica gel for column chromatography
-
Dichloromethane
-
n-Hexane
Procedure:
-
To a solution of benzaldehyde (2.5 mmol) in ethanol (15-20 mL), add benzyl cyanide (2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add a solution of sodium ethoxide (10 mmol) in ethanol (10 mL) to the reaction mixture with constant stirring.
-
Vigorously stir the reaction mixture at room temperature for 20-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and n-hexane as the eluent to obtain pure (Z)-2,3-diphenylacrylonitrile.
Hypothetical Pilot-Scale Synthesis of (Z)-2,3-Diphenylacrylonitrile
This protocol is a hypothetical scale-up of the lab procedure for a 50 L reactor. Note: This procedure should be optimized and validated at a smaller, intermediate scale before attempting a full pilot-scale run.[6][12]
Equipment:
-
50 L glass-lined or stainless steel reactor with an overhead mechanical stirrer, temperature probe, and a port for reagent addition.
-
Heating/cooling system for the reactor jacket.
-
Pump for controlled addition of the catalyst solution.
-
Filtration or centrifugation equipment for product isolation.
Procedure:
-
Charge the reactor with benzaldehyde (e.g., 2.5 kg, ~2.4 L) and ethanol (e.g., 20 L).
-
Start the agitator to ensure good mixing.
-
Add benzyl cyanide (e.g., 2.34 kg, ~2.3 L) to the reactor.
-
Stir the mixture at a controlled temperature (e.g., 20-25 °C) for 30 minutes.
-
Prepare a solution of sodium ethoxide (e.g., 6.8 kg) in ethanol (e.g., 10 L) in a separate vessel.
-
Using a pump, add the sodium ethoxide solution to the reactor over a period of 1-2 hours, while carefully monitoring the internal temperature. Use the reactor's cooling system to maintain the temperature within the desired range (e.g., 20-30 °C).
-
After the addition is complete, continue stirring the reaction mixture at the set temperature until the reaction is complete as determined by in-process analysis (e.g., HPLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Isolate the crude product by filtration or centrifugation.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
Further purification may be achieved by recrystallization from a large volume of an appropriate solvent system.
Mandatory Visualizations
Signaling Pathways
This compound derivatives have been shown to exert their anti-cancer effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[13][14]
Caption: G2/M cell cycle arrest induced by this compound derivatives.
Caption: Apoptosis induction via the intrinsic pathway by this compound derivatives.
Experimental Workflows
Caption: Comparison of laboratory and pilot-scale synthesis workflows.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2510-95-4 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 13. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of 2,3-Diphenylacrylonitrile Derivatives and Combretastatin A-4
This guide provides an objective comparison of the anticancer performance of 2,3-Diphenylacrylonitrile derivatives and the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). The information presented, including quantitative data and detailed experimental methodologies, is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Mechanism of Action
Both this compound derivatives and Combretastatin A-4 are potent anticancer agents that exert their primary effect by disrupting microtubule dynamics, a critical process for cell division.
Combretastatin A-4 (CA-4) is a natural stilbene compound isolated from the bark of the South African willow tree, Combretum caffrum.[1][2][3] It is one of the most potent inhibitors of tubulin polymerization and serves as a lead compound for a class of vascular-disrupting agents (VDAs).[1][3] The core mechanism of CA-4 involves binding to the colchicine-binding site on the β-tubulin subunit.[1][3] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of microtubule function triggers an arrest of the cell cycle in the G2/M phase, which ultimately induces programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][4] A key feature of CA-4 is its ability to also target and collapse tumor vasculature, thereby cutting off the tumor's blood supply.[1][5]
(Z)-2,3-Diphenylacrylonitrile derivatives are synthetic compounds designed with a stilbene-like scaffold, similar to that of CA-4.[6] These derivatives have emerged as highly effective tubulin inhibitors, with some demonstrating greater potency and selectivity against cancer cells than CA-4 itself.[6][7] Like CA-4, their mechanism of action involves the inhibition of tubulin polymerization, with studies indicating that they also bind to the colchicine site on tubulin.[6] This leads to the same downstream effects of G2/M cell cycle arrest and the induction of apoptosis.[6][7] The introduction of a cyano group on the ethylene bridge in some derivatives helps to lock the molecule in the more active Z configuration, overcoming the instability sometimes seen with CA-4.[8]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for this compound derivatives and Combretastatin A-4 against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.
Table 1: IC₅₀ Values of (Z)-2,3-Diphenylacrylonitrile Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1g2a | HCT116 | Colon | 0.0059 | [6] |
| BEL-7402 | Liver | 0.0078 | [6] | |
| 9a | HCT-116 | Colon | 0.020 | [8][9] |
| 4p | HCT116 | Colon | 0.13 | [10] |
| 5h | AGS | Gastric | 0.41 | [7] |
| 5f | AGS | Gastric | 0.68 | [7] |
| 5c | AGS | Gastric | 0.75 | [7] |
| 4d | HeLa | Cervical | 4.20 |[10] |
Table 2: IC₅₀ Values of Combretastatin A-4 (CA-4)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| CA-4 | 1A9 | Ovarian | 0.0036 | [11] |
| 518A2 | Melanoma | 0.02 | [11] | |
| HR | Gastric | 0.03 | [11] | |
| A549 | Lung | 0.0018 | [4] | |
| General Range | Various | 0.08 - 35.6 | [12] |
| | General Range | Various | < 0.2 |[13] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).
Experimental Protocols
The data presented above is typically generated using standardized in vitro assays. Detailed methodologies for two key experiments are provided below.
3.1. Cell Viability Assay (MTT Protocol)
This assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15][16]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 4,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative or CA-4) in culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).[15]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[15]
-
MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[18]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15][18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly on a shaker to ensure complete solubilization.[15][18]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.[14]
3.2. In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[19][20]
-
Reagent Preparation: Thaw purified tubulin (>99% pure), GTP stock, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[21] Prepare a 1X tubulin polymerization buffer containing 1 mM GTP and 10% glycerol.[21] Prepare stock solutions of test compounds and controls (e.g., paclitaxel as an enhancer, colchicine as an inhibitor) in an appropriate solvent like DMSO.
-
Assay Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C.
-
Reaction Mixture: On ice, add the test compounds at various concentrations to the wells of the 96-well plate. Add the tubulin solution (final concentration typically 1-2 mg/mL) to each well.[21][22] The final volume is typically around 70-100 µL. Mix gently to avoid bubbles.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the increase in optical density (absorbance) at 340 nm or 350 nm every minute for 60-90 minutes.[19][23]
-
Data Analysis: Plot absorbance versus time for each condition. The resulting curves represent the kinetics of microtubule formation. Inhibitors like CA-4 and this compound will decrease the rate (Vmax) and the extent (final plateau absorbance) of polymerization compared to the untreated control.[19]
Conclusion
Both Combretastatin A-4 and various derivatives of this compound are highly potent anticancer agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Combretastatin A-4 is a well-characterized natural product with potent cytotoxic and vascular-disrupting activities. Its clinical utility, however, can be limited by factors such as poor water solubility and isomerization to a less active form.[8][9]
-
This compound derivatives represent a promising class of synthetic tubulin inhibitors. Research has shown that specific derivatives can exhibit superior or comparable in vitro efficacy to CA-4, with some compounds demonstrating IC₅₀ values in the low nanomolar range.[6][7] Furthermore, these derivatives can be engineered to have improved stability and selectivity for cancer cells over non-cancerous cells.[6][7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
- 10. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro tubulin polymerization assay [bio-protocol.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of 2,3-Diphenylacrylonitrile and Doxorubicin in Colon Cancer Cells
For Immediate Release
This guide provides a comparative overview of the cytotoxic and apoptotic effects of 2,3-Diphenylacrylonitrile and the established chemotherapeutic agent, doxorubicin, on human colon cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
While direct comparative studies on HCT15 cells are not extensively available, this guide consolidates data on doxorubicin's effects on HCT15 cells and juxtaposes it with the performance of this compound derivatives in other colon cancer cell lines, such as HCT-116. Doxorubicin is known to induce apoptosis in HCT15 cells through the generation of reactive oxygen species (ROS).[1] Derivatives of this compound have demonstrated potent anticancer activity, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for doxorubicin and this compound derivatives in colon cancer cell lines. It is important to note that the data for this compound derivatives were obtained from studies on HCT-116 cells, a different colon cancer cell line, and are presented here as a surrogate for comparison.
Table 1: Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 Value | Assay | Reference |
| Doxorubicin | HCT-116 | Not explicitly stated, but used as a standard for comparison. | MTT Assay | [4] |
| This compound Derivative (Compound 1g2a) | HCT-116 | 5.9 nM | MTT Assay | [3] |
| This compound Derivative (Compound 5f) | AGS (Gastric Cancer) | 0.68 ± 0.21 µM | MTT Assay | [2] |
| p-Coumaric acid | HCT-15 | 1400 µmol/L | MTT Assay | [5] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Method | Reference |
| Doxorubicin | HCT15 | Induction of apoptosis | Western Blot (PARP cleavage), DNA fragmentation, Flow Cytometry | [1] |
| Doxorubicin | HCT-116 & HT-29 | G2/M cell cycle arrest | Not specified | [6] |
| This compound Derivative (Compound 5f) | AGS (Gastric Cancer) | G2/M phase cell cycle arrest, induction of apoptosis | Not specified | [2] |
| This compound Derivative (Compound 1g2a) | HCT-116 | G2/M phase cell cycle arrest | Flow Cytometry | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivative or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds for the desired time. Both adherent and floating cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and then fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Western Blotting for Signaling Proteins
-
Cell Lysis: After treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target signaling proteins overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reversing the Resistance: 2,3-Diphenylacrylonitrile Derivatives Show Promise in Combating Drug-Resistant Cancers
A growing body of evidence suggests that novel 2,3-diphenylacrylonitrile derivatives could be a significant breakthrough in the fight against drug-resistant cancer. These compounds have demonstrated considerable efficacy in vitro against a range of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents. By targeting key cellular processes like cell cycle progression and microtubule formation, these derivatives are paving the way for new therapeutic strategies that could overcome the challenge of multidrug resistance (MDR) in cancer treatment.
Scientists are actively investigating a variety of this compound derivatives for their potent anticancer activities. These compounds have shown selective inhibitory effects against cancer cells while exhibiting minimal toxicity to normal, healthy cells. The core mechanism of action for many of these derivatives appears to be the disruption of microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis.
Comparative Efficacy of this compound Derivatives
Recent studies have highlighted the potent cytotoxic effects of several this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been a key metric for comparison.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5f (4-bromo derivative) | AGS | 0.68 ± 0.21 | CA-4 | Not specified |
| Compound 5h (4-chloro derivative) | AGS | 0.41 ± 0.05 | CA-4 | Not specified |
| Compound 3c | HCT15 | 0.34 (mg/mL) | Doxorubicin | ~0.82 (mg/mL) |
| Compound 1g2a | HCT116 | 0.0059 | Taxol | Not specified |
| Compound 1g2a | BEL-7402 | 0.0078 | Taxol | Not specified |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | MDAMB468 | 0.01-0.206 | Not specified | Not specified |
Note: The activity of compound 3c was reported in mg/mL and has been presented as such. Direct conversion to µM is not possible without the molecular weight. The reference compound CA-4 (Combretastatin A-4) is a known tubulin inhibitor.
The data clearly indicates that several this compound derivatives exhibit potent anticancer activity, in some cases surpassing the efficacy of established drugs like doxorubicin and being comparable to taxol.[1][2][3]
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells.[4][5] Some this compound derivatives have shown efficacy against breast cancer cell lines known for their drug resistance.[3] While the exact mechanisms by which these specific derivatives overcome MDR are still under intense investigation, their ability to target fundamental cellular machinery like the cytoskeleton may bypass common resistance pathways.
The aryl hydrocarbon receptor (AhR) has been identified as a potential target for some 2-phenylacrylonitriles, which have demonstrated high levels of activity against a wide array of drug-resistant breast cancer cell lines.[6] This suggests a novel mechanism of action that could be exploited to treat resistant tumors.
Mechanism of Action: A Multi-pronged Attack
The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.[2] This disruption of the cellular cytoskeleton leads to a cascade of events, including:
-
Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, the derivatives cause cells to arrest in the G2/M phase of the cell cycle.[2][7]
-
Induction of Apoptosis: The prolonged cell cycle arrest triggers the intrinsic or extrinsic pathways of apoptosis, leading to the programmed death of cancer cells.[7][8]
-
Inhibition of Cell Migration and Colony Formation: The disruption of the cytoskeleton also impairs the ability of cancer cells to migrate and form new colonies, which is crucial for metastasis.[2][7]
The following diagram illustrates the proposed signaling pathway for the anticancer activity of these derivatives:
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
The evaluation of the anticancer efficacy of this compound derivatives involves a series of well-established in vitro assays.
1. Cell Viability Assay (MTT Assay): This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[2][9]
2. Cell Cycle Analysis (Flow Cytometry): This technique is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Harvesting: Cancer cells are treated with the derivative for a specific time, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.[2][7]
3. Western Blotting: This method is used to detect and quantify specific proteins involved in signaling pathways affected by the derivatives.
-
Protein Extraction: Total protein is extracted from treated and untreated cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2][9]
The following diagram outlines the general experimental workflow for evaluating these derivatives:
Caption: General workflow for evaluating anticancer properties.
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2,3-Diphenylacrylonitrile Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various 2,3-Diphenylacrylonitrile derivatives against multiple cancer cell lines, supported by experimental data from recent studies.
Introduction
This compound and its derivatives have emerged as a promising class of compounds in anticancer research. Possessing a core stilbene-like structure with a crucial cyano group, these molecules have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] Their mechanism of action often involves the disruption of fundamental cellular processes, leading to cell cycle arrest and apoptosis.[2][3] This guide summarizes key findings on their cytotoxic efficacy, selectivity, and underlying mechanisms.
Comparative Cytotoxicity Data
The antiproliferative activity of this compound derivatives has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are presented below, showcasing the potency and selectivity of representative compounds. Lower values indicate higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Non-Cancerous Cell Line | IC₅₀ / GI₅₀ (µM) |
| Halogenated | 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5h) | AGS | Gastric Carcinoma | 0.41 ± 0.05[2] | L-02 (Liver) | > 100[2] |
| 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5f) | AGS | Gastric Carcinoma | 0.68 ± 0.21[2] | L-02 (Liver) | > 100[2] | |
| Amino-substituted | Compound 1g2a | HCT116 | Colon Carcinoma | 0.0059 (5.9 nM)[3] | L-02 (Liver) | > 100[3] |
| Compound 1g2a | BEL-7402 | Hepatocellular Carcinoma | 0.0078 (7.8 nM)[3] | L-02 (Liver) | > 100[3] | |
| Dichloro-substituted | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | Breast (ER+) | 0.127 ± 0.04[4] | MCF-10A (Breast) | 16 ± 4 |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MDA-MB-231 | Breast (ER-) | 34 ± 2 | - | - | |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | (Average of panel) | Broad Spectrum | 0.53[1] | - | - | |
| Methoxy-substituted | Compound 2b | MCF-7 | Breast (ER+) | 34 (at 48h)[5] | L929 (Fibroblast) | > 500[5] |
| Compound 2a | MCF-7 | Breast (ER+) | 44 (at 48h)[5] | L929 (Fibroblast) | > 500[5] |
Table 1: Summary of cytotoxic activity (IC₅₀/GI₅₀) of selected this compound derivatives against various human cancer cell lines compared to non-cancerous cell lines.
Mechanism of Action
The cytotoxic effects of this compound derivatives are primarily attributed to two interconnected mechanisms: induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
A common mechanism observed is the ability of these compounds to arrest the cell cycle at the G2/M transition phase.[2][3] This prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation. This effect is often linked to the disruption of microtubule dynamics, a critical component of the mitotic spindle.[3][6] Certain derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin and preventing the formation of microtubules.[3][6]
Induction of Apoptosis
Following cell cycle arrest, or through independent pathways, these compounds effectively induce programmed cell death (apoptosis). The apoptotic cascade can be initiated through multiple signaling pathways:
-
Reactive Oxygen Species (ROS) Generation: Many derivatives have been shown to elevate intracellular levels of ROS.[7][8][9] This oxidative stress can damage cellular components and trigger stress-related apoptotic pathways.
-
Mitochondrial Pathway: Increased ROS can lead to a decrease in the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[9] This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to PARP cleavage and DNA fragmentation.[9]
-
Endoplasmic Reticulum (ER) Stress: ROS can also induce ER stress, leading to the activation of proteins like CHOP and caspase-12, which signal for apoptosis.[7]
Experimental Protocols
The data cited in this guide were primarily generated using colorimetric cell viability assays, such as the MTT or SRB assay.
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[11]
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO-treated) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12] The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Note: Some 2-phenylacrylonitrile derivatives may interfere with the MTT assay, producing false positive results.[13] The Sulforhodamine B (SRB) assay, which measures total protein content, is a recommended alternative in such cases.[13]
References
- 1. Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acrylonitrile induced cell cycle arrest and apoptosis by promoting the formation of reactive oxygen species in human choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,3-Diphenylacrylonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of 2,3-Diphenylacrylonitrile analogs, a promising class of synthetic compounds with potent anticancer properties. By presenting both in vitro and in vivo experimental data, this document aims to offer an objective overview of their performance and therapeutic potential.
Executive Summary
This compound analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines in laboratory settings. The primary mechanism of action for the most potent analogs involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Encouragingly, these potent in vitro effects have been shown to translate to significant tumor growth inhibition in in vivo animal models, highlighting the potential of these compounds as novel anticancer agents. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies, and visualize the key biological pathways and workflows.
Data Presentation
In Vitro Efficacy: Antiproliferative Activity
The antiproliferative effects of various this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. A lower value indicates a more potent compound.
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 1g2a | HCT116 | Colon Cancer | 0.0059 | [1] |
| 1g2a | BEL-7402 | Liver Cancer | 0.0078 | [1] |
| Compound 5f | AGS | Gastric Cancer | 0.68 | [2] |
| Compound 5h | AGS | Gastric Cancer | 0.41 | [2] |
| Compound 4p | HCT116 | Colon Cancer | 0.13 | [3] |
| Compound 31 | HT29 | Colon Cancer | 0.52 | [4] |
| Compound 28 | MCF-7 | Breast Cancer | 0.127 | [4] |
In Vivo Efficacy: Xenograft Tumor Model
The in vivo anticancer efficacy of the lead compound 1g2a was assessed in a human colon cancer (HCT116) xenograft model in nude mice. This model is a standard preclinical tool to evaluate the therapeutic potential of anticancer drug candidates in a living organism.[5][6]
| Compound | Animal Model | Cell Line | Administration Route & Dosage | Tumor Growth Inhibition (%) | Reference |
| 1g2a | Nude Mice | HCT116 | Intraperitoneal, 20 mg/kg | 65.3% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Assays
1. Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][7][8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, MTT reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
2. Cell Migration Assay (Boyden Chamber Assay)
The Boyden chamber assay is a widely used method to evaluate the migratory and invasive potential of cancer cells.[2][10][11]
-
Chamber Setup: The assay utilizes a chamber with two compartments separated by a microporous membrane. The lower chamber contains a chemoattractant (e.g., fetal bovine serum), while the upper chamber is seeded with cancer cells in a serum-free medium.
-
Cell Migration: Cells are allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber over a specific time period.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope. A reduction in the number of migrated cells in the presence of the test compound indicates an inhibitory effect on cell migration.
3. Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound for a defined period, then harvested and washed.
-
Fixation and Staining: The cells are fixed (e.g., with ethanol) to permeabilize the cell membrane and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.
4. Analysis of Apoptosis-Related Proteins (Western Blotting)
Western blotting is a technique used to detect specific proteins in a cell extract.[12] It is used to assess the levels of key proteins involved in the apoptosis (programmed cell death) and cell cycle pathways.
-
Protein Extraction: Cells are treated with the compound, and then the total protein is extracted.
-
SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, Cyclin B1). Subsequently, a secondary antibody conjugated to an enzyme is added.
-
Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the specific protein.
In Vivo Assay
Human Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunodeficient mice to study tumor growth and the efficacy of anticancer agents.[5][6]
-
Cell Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to a control group (vehicle) or a treatment group. The this compound analog is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.
-
Monitoring: Tumor size and body weight of the mice are measured regularly. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition rate is calculated to determine the efficacy of the compound.
Visualizations
Signaling Pathway of this compound Analogs
Caption: Mechanism of action for this compound analogs.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical evaluation of anticancer compounds.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 12. youtube.com [youtube.com]
Unveiling the Antimicrobial Potential of 2,3-Diphenylacrylonitrile Derivatives: A Comparative Guide
A detailed analysis of the antimicrobial spectrum of various 2,3-diphenylacrylonitrile derivatives reveals a promising class of compounds with significant activity against a range of bacterial and fungal pathogens. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this burgeoning field.
Scientists have synthesized and evaluated a variety of this compound derivatives, demonstrating their potential as antimicrobial agents.[1][2][3] Studies have shown that substitutions on the phenyl rings of the core structure play a crucial role in determining the antimicrobial spectrum and potency of these compounds. This guide consolidates findings from multiple studies to present a clear comparison of these derivatives.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of different this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for several derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Derivative Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |
| (Z)-2,3-Diphenylacrylonitrile Analogs | Compound 3k | Staphylococcus aureus | Not Specified (Potent Inhibition) | [1] |
| Compound 3k | Salmonella typhi | Not Specified (Potent Inhibition) | [1] | |
| Various Analogs | Aspergillus niger | Significant Activity | [1] | |
| MeO Phenylacrylonitriles | Compound 2c | Staphylococcus aureus | 6.25 - 12.5 | [2] |
| Bacillus cereus | 12.5 | [2] | ||
| Escherichia coli | 2.5 - 25 | [2] | ||
| Pseudomonas aeruginosa | 5 - 12.5 | [2] | ||
| Indole-Acrylonitrile Derivatives | Compound 2x | Gram-positive bacteria | Most Potent in Series | [3] |
| Gram-negative bacteria | Most Potent in Series | [3] | ||
| Candida albicans | Most Potent in Series | [3] |
Note: The antimicrobial activity of the synthesized acrylonitrile derivatives was generally observed to be more effective against Gram-positive bacteria compared to Gram-negative bacteria and fungi.[2] Further structural modifications are being explored to enhance the activity against Gram-negative bacteria and fungi.[2]
Deciphering the Mechanism of Action
While the exact antimicrobial mechanism for all this compound derivatives is not fully elucidated, several studies point towards key cellular processes being disrupted. One of the proposed mechanisms of action for some derivatives is the inhibition of tubulin polymerization.[4] This disruption of the cytoskeleton can lead to cell cycle arrest and ultimately, apoptosis. Another potential mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the cell's energy production.[5]
Caption: Proposed antimicrobial mechanisms of this compound derivatives.
Experimental Protocols
The synthesis and antimicrobial evaluation of these derivatives follow established laboratory procedures.
Synthesis of this compound Derivatives
A common and efficient method for synthesizing this compound derivatives is the Knoevenagel condensation reaction.[1][4]
Caption: General workflow for the synthesis of this compound derivatives.
Protocol:
-
Dissolve the substituted benzaldehyde (1 equivalent) and benzyl cyanide or a derivative thereof (1 equivalent) in ethanol in a round-bottom flask.[4]
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[4]
-
Stir the reaction mixture at room temperature.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]
-
Upon completion, the product can be isolated and purified using standard techniques like recrystallization.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[6][7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include positive controls (wells with microorganisms and no compound) and negative controls (wells with medium and no microorganisms). A standard antibiotic is also used as a positive control compound.[2]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] For some bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[7]
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
2,3-Diphenylacrylonitrile: A Comparative Guide to its Selectivity for Cancer Cells
For researchers and professionals in the field of drug discovery, identifying compounds with high efficacy against cancer cells and minimal toxicity to normal tissues is a primary goal. The selectivity index (SI), a ratio of the cytotoxicity in normal cells to cancer cells, is a critical parameter in this endeavor. This guide provides a comprehensive comparison of the selectivity of 2,3-diphenylacrylonitrile and its derivatives with the established chemotherapeutic agent, Doxorubicin.
Quantitative Comparison of Cytotoxicity and Selectivity Index
The following tables summarize the in vitro cytotoxicity (IC50 values) and the calculated selectivity indices of this compound derivatives and Doxorubicin against various cancer and normal cell lines. A higher SI value indicates greater selectivity for cancer cells.
Table 1: Cytotoxicity and Selectivity Index of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 | Not Specified | >100 | >178 | [1] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 | Not Specified | >100 | >787 | [1] |
| 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5f) | AGS (Gastric) | 0.68 | L-02 (Liver) | >100 | >147 | |
| 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5h) | AGS (Gastric) | 0.41 | L-02 (Liver) | >100 | >243 | |
| Derivative 1g2a | HCT116 (Colon) | 0.0059 | L-02 (Liver) | Not Specified | High | |
| Derivative 1g2a | BEL-7402 (Liver) | 0.0078 | L-02 (Liver) | Not Specified | High |
Table 2: Cytotoxicity and Selectivity Index of Doxorubicin
| Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| MCF-7 (Breast) | 0.4 - 8.3 | MCF-10A (Breast) | ~8.64 | ~1.04 - 21.6 | [2][3][4] |
| HCT-116 (Colon) | 0.15 | VERO (Kidney) | 0.99 | 6.6 | [5] |
Note: The selectivity index is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line (SI = IC50 Normal / IC50 Cancer).[5] A higher SI value is desirable, with values greater than 3 often considered to indicate high selectivity.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Mechanism of Action: G2/M Phase Cell Cycle Arrest
Several derivatives of this compound have been shown to exert their anticancer effects by inducing cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This is often followed by the induction of apoptosis (programmed cell death). The underlying mechanism is believed to involve the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation.
Signaling Pathway of G2/M Arrest Induced by Tubulin Inhibitors
The following diagram illustrates the general signaling pathway leading to G2/M phase arrest upon treatment with tubulin-inhibiting agents like certain this compound derivatives.
Caption: G2/M arrest pathway induced by this compound derivatives.
The disruption of microtubule dynamics by this compound derivatives activates the Spindle Assembly Checkpoint (SAC).[7] This, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase responsible for targeting proteins for degradation to allow progression through mitosis.[7] Inhibition of APC/C leads to the stabilization of the Cyclin B1/Cdc2 complex, also known as the M-phase Promoting Factor (MPF).[7][8] The sustained activity of MPF prevents the cell from exiting mitosis, leading to arrest in the G2/M phase of the cell cycle.[7][8] Prolonged arrest at this checkpoint can ultimately trigger the apoptotic cascade, leading to cancer cell death.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for assessing the cytotoxicity and selectivity of a test compound.
Caption: Workflow for determining the selectivity index of a compound.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide: HPLC vs. LC-MS for the Analysis of 2,3-Diphenylacrylonitrile
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2,3-Diphenylacrylonitrile, a versatile intermediate in organic synthesis. While specific validated methods for this particular analyte are not extensively published, this guide presents robust experimental protocols derived from established methods for structurally similar compounds, such as diphenylacrylonitrile and cinnamonitrile derivatives.
At a Glance: HPLC vs. LC-MS for this compound Analysis
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; provides structural information and can distinguish between compounds with the same retention time but different masses. |
| Sensitivity | Generally in the microgram to nanogram range (µg/mL - ng/mL). | High; typically in the nanogram to picogram range (ng/mL - pg/mL). |
| Quantitation | Reliable and robust for concentration ranges within the linear response of the detector. | Highly accurate and precise, especially with the use of isotopically labeled internal standards. |
| Cost | Lower initial instrument cost and less complex maintenance. | Higher initial instrument cost and more complex maintenance requirements. |
| Throughput | Can be high with optimized methods. | Can be high, particularly with modern, rapid LC methods. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used, robust, and cost-effective technique for the routine analysis and quality control of organic compounds. The method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection as it passes through a UV detector.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is a starting point and should be optimized and validated for specific applications.
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for this non-polar compound.
-
Mobile Phase: A gradient elution is recommended to ensure good separation from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 50 50 15 10 90 20 10 90 22 50 50 | 25 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the chromophores (two phenyl rings and a conjugated nitrile group), a wavelength in the range of 254 nm to 300 nm should provide good sensitivity. An initial UV scan of a standard solution is recommended to determine the optimal wavelength.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities and for providing structural confirmation of the analyte.
Experimental Protocol: LC-MS Analysis of this compound
This protocol is designed for a standard LC-MS system and should be adapted and validated as necessary.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole for basic quantification or a triple quadrupole/time-of-flight for higher sensitivity and structural elucidation) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size for faster analysis) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 80 20 8 5 95 10 5 95 10.1 80 20 | 12 | 80 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Given the molecular weight of this compound is 205.26 g/mol , the expected protonated molecule [M+H]⁺ would be at m/z 206.1.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50 - 500
-
-
Sample Preparation: Prepare samples as for HPLC-UV, but at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the MS detector.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS analysis of this compound.
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the study. For routine purity assessments and quantification where sensitivity is not a major concern and potential impurities are well-separated, HPLC-UV is a reliable and economical choice. However, for applications requiring high sensitivity, such as impurity profiling, metabolite identification, or trace-level quantification, the superior specificity and sensitivity of LC-MS make it the indispensable tool. The provided experimental protocols offer a solid foundation for developing and validating a robust analytical method for this compound, empowering researchers to achieve accurate and reliable results in their drug development endeavors.
Comparative study of halogenated 2,3-Diphenylacrylonitrile derivatives as anticancer agents.
A new class of synthetic compounds, halogenated 2,3-diphenylacrylonitrile derivatives, is demonstrating significant promise in the field of oncology. Extensive preclinical studies reveal that the addition of halogen atoms—such as chlorine, bromine, and fluorine—to the this compound scaffold markedly enhances their cytotoxic activity against a broad spectrum of cancer cell lines. This comparative guide synthesizes the current research, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in this burgeoning area of cancer therapeutics.
Halogenated this compound derivatives have emerged as potent anticancer agents, with research highlighting their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The strategic placement of halogens on the phenyl rings of the core molecule appears to be a critical determinant of their efficacy, influencing their interaction with molecular targets within cancer cells.
Comparative Efficacy of Halogenated Derivatives
The anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of representative halogenated this compound derivatives against various human cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5h | 4-chloro | AGS (gastric) | 0.41 ± 0.05 | [1][2] |
| 5f | 4-bromo | AGS (gastric) | 0.68 ± 0.21 | [1][2] |
| 5c | 4-fluoro | AGS (gastric) | 0.75 ± 0.24 | [1][2] |
| 3c | Not specified | A549 (lung) | 0.57 (mg/mL) | [3] |
| 3c | Not specified | SK-OV-3 (ovarian) | 0.14 (mg/mL) | [3] |
| 3c | Not specified | SK-MEL-2 (skin) | 0.65 (mg/mL) | [3] |
| 3c | Not specified | HCT15 (colon) | 0.34 (mg/mL) | [3] |
| 1g2a | Not specified | HCT116 (colon) | 0.0059 | [4][5] |
| 1g2a | Not specified | BEL-7402 (liver) | 0.0078 | [4][5] |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | 3,4-dichloro | MCF-7 (breast) | 0.56 ± 0.03 | [6] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | 3,4-dichloro | MCF-7 (breast) | 0.127 ± 0.04 | [6] |
Note: The data presented is a selection from available literature and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanistic Insights: Targeting the Machinery of Cancer Cells
The anticancer effects of halogenated this compound derivatives are attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. The primary mechanisms of action identified to date include the induction of cell cycle arrest, primarily at the G2/M phase, and the activation of apoptotic pathways.[1][2]
One of the key molecular targets for some of these derivatives is tubulin.[4][5] By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and ultimately triggers apoptosis. Another proposed mechanism of action for certain dichlorophenylacrylonitriles involves the Aryl Hydrocarbon Receptor (AhR) pathway.[6][7]
The following diagram illustrates a generalized workflow for evaluating the anticancer properties of these compounds.
The subsequent diagram depicts a simplified signaling pathway for tubulin polymerization inhibition leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols are crucial. The following are methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated this compound derivatives for 48 to 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[5][7]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[1][5]
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compounds and then harvested.
-
Staining: The cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.[1][5]
Conclusion and Future Directions
The comparative data strongly suggest that halogenated this compound derivatives are a promising class of anticancer agents. The presence and position of halogen substituents significantly influence their cytotoxic potency. While tubulin inhibition and modulation of the AhR pathway have been identified as key mechanisms, further research is warranted to fully elucidate the complex signaling pathways involved. Future studies should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as evaluating their in vivo anticancer activity in animal models. The detailed protocols provided herein offer a standardized framework for researchers to build upon these encouraging findings and accelerate the translation of these compounds into clinical applications.
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,3-Diphenylacrylonitrile proper disposal procedures
Proper management and disposal of 2,3-Diphenylacrylonitrile are critical for ensuring laboratory safety and environmental protection. This compound presents multiple hazards, making adherence to strict disposal protocols essential for researchers, scientists, and drug development professionals. When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the mitigation of risks and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against splashes and dust, as the compound causes serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as the compound is harmful if absorbed through the skin and causes skin irritation.[1][3] |
| Respiratory Protection | NIOSH-approved dust respirator. | Necessary when handling the solid form to avoid inhaling dust, as the compound is harmful if inhaled and may cause respiratory irritation.[1][4] |
| Body Protection | Laboratory coat or other suitable protective clothing. | Provides a barrier against accidental spills and contamination of personal clothing.[1][4] |
Always inspect gloves for integrity before use and utilize proper glove removal techniques to avoid skin contact. Wash hands thoroughly after handling the substance.[5]
Hazard Profile and Classification
Understanding the specific hazards associated with this compound is fundamental to its safe management.
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3][6] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][3][6] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][3][6] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][3][6] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1][3][6] |
| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects. |
Toxicity Data: The intraperitoneal LD50 in mice is reported as 100 mg/kg.[1]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed and approved hazardous waste management service.[4] Under no circumstances should this chemical be allowed to enter drains or the environment.[4]
-
Waste Identification and Segregation :
-
Collect all surplus and non-recyclable this compound waste.
-
Store the waste in its original container or a compatible, clearly labeled, and tightly sealed container.[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines, as mixing can create additional hazards.[7]
-
-
Disposal of Contaminated Materials :
-
Any items that have come into contact with this compound, such as gloves, weighing paper, absorbent pads, and empty containers, must be treated as hazardous waste.[4]
-
Empty containers should be triple rinsed with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.[7]
-
Place all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.[4]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being dissolved in a combustible solvent.[4] This process must be performed by a licensed facility.
-
Emergency Spill Management
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[1]
-
Don PPE : Before attempting cleanup, put on the full personal protective equipment detailed in the table above.
-
Contain and Clean :
-
Decontaminate : Clean the affected area thoroughly.
-
Dispose : The container with the spill debris must be disposed of as hazardous waste following the protocol outlined above.
Caption: Disposal workflow for this compound waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2510-95-4 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. 3,3-Diphenylacrylonitrile | C15H11N | CID 274352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 2,3-Diphenylacrylonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,3-Diphenylacrylonitrile are paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard Identification and Safety Profile
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and eye irritation.[1] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1][2][3]
Hazard Summary Table
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
PPE Requirements Table
| Body Part | Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are highly recommended due to their resistance to a wide range of chemicals, including nitriles, solvents, oils, and acids.[5][6][7] Always inspect gloves for integrity before use. |
| Eyes/Face | Safety goggles or face shield | Use chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the solid form to prevent inhalation of dust, or when working in poorly ventilated areas.[8] |
| Body | Laboratory coat | A standard lab coat should be worn to protect against skin contact. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks during the handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.
Disposal Protocol Table
| Waste Type | Disposal Procedure |
| Unused/Surplus this compound | Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[8] |
| Contaminated Labware (e.g., gloves, weighing paper) | Dispose of as hazardous waste in the same manner as the chemical itself.[8] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations. |
| Spills | In case of a spill, wear appropriate PPE, sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal.[8] |
The recommended method for the final disposal of this compound is incineration by a licensed and approved waste disposal company.[8] Never discharge this chemical into drains or the environment.
First Aid Measures
In the event of exposure, immediate action is necessary.
First Aid Procedures Table
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 2510-95-4 [chemicalbook.com]
- 3. This compound CAS#: 2510-95-4 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
